LY518674
描述
LY-518674 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
a peroxisome proliferator-activated receptor alpha agonist; structure in first source
Structure
3D Structure
属性
IUPAC Name |
2-methyl-2-[4-[3-[1-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-16-7-9-18(10-8-16)15-26-22(29)24-20(25-26)6-4-5-17-11-13-19(14-12-17)30-23(2,3)21(27)28/h7-14H,4-6,15H2,1-3H3,(H,27,28)(H,24,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHFDVSKDSLUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)NC(=N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962564 | |
| Record name | 2-Methyl-2-[4-(3-{1-[(4-methylphenyl)methyl]-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl}propyl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425671-29-0 | |
| Record name | LY 518674 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425671290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-518674 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12988 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Methyl-2-[4-(3-{1-[(4-methylphenyl)methyl]-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl}propyl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-518674 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8I57RC739 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The PPAR-α Agonist LY518674: A Deep Dive into its Mechanism of Action in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of LY518674, a potent and selective peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist, with a specific focus on its role in lipid metabolism. This document synthesizes findings from clinical studies to elucidate its effects on plasma lipids, apolipoproteins, and the underlying signaling pathways. Detailed experimental methodologies are provided for key assays, and quantitative data are presented in a structured format for clarity and comparative analysis.
Core Mechanism of Action: PPAR-α Activation
This compound functions as a potent and highly specific agonist for peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose homeostasis.[1] As a ligand-activated transcription factor, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
Upon activation by this compound, the PPAR-α/RXR heterodimer modulates the transcription of a suite of genes involved in various aspects of lipid metabolism. This includes genes that regulate fatty acid uptake, binding, and activation, as well as those involved in mitochondrial and peroxisomal fatty acid oxidation. Furthermore, PPAR-α activation influences the synthesis and breakdown of triglycerides and the metabolism of lipoproteins.
The primary tissues where PPAR-α is highly expressed and exerts its effects include the liver, heart, and skeletal muscle, all of which have high rates of fatty acid oxidation.
Signaling Pathway of this compound in Lipid Metabolism
The following diagram illustrates the signaling cascade initiated by this compound, leading to changes in lipid metabolism.
Quantitative Effects on Lipid and Apolipoprotein Parameters
Clinical studies have demonstrated the significant impact of this compound on various lipid and apolipoprotein levels. The following tables summarize the quantitative data from these trials.
Table 1: Effects of this compound on Plasma Lipids and Apolipoproteins
| Parameter | This compound Treatment Group | Placebo Group | p-value |
| Total Cholesterol | -6% | +6% | 0.005 |
| VLDL-C | -38% | N/A | 0.002 |
| LDL-C | No significant change | No significant change | N/A |
| HDL-C | No significant change | No significant change | N/A |
| Triglycerides | -30% | +7% | <0.002 |
| VLDL apoB-100 | -12% | N/A | 0.01 |
| ApoA-I | No significant change | No significant change | N/A |
| ApoA-II | Significant increase | N/A | <0.0001 |
Data compiled from a study involving subjects with metabolic syndrome treated for 8 weeks.[2]
Table 2: Effects of this compound on Apolipoprotein Kinetics
| Kinetic Parameter | This compound Treatment Group | p-value |
| VLDL apoB-100 FCR | Increased | N/A |
| VLDL apoB-100 Production | No change | N/A |
| ApoA-I Production Rate | +31% | <0.0001 |
| ApoA-I FCR | +33% | 0.002 |
| ApoA-II Production Rate | +71% | <0.0001 |
| ApoA-II FCR | +25% | <0.0001 |
FCR: Fractional Catabolic Rate. Data from a kinetic study using a deuterated leucine (B10760876) tracer.[1][2]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's effects on lipid metabolism.
Measurement of Plasma Lipid Profile
Principle: This protocol outlines the enzymatic colorimetric method for the quantitative determination of total cholesterol, HDL-cholesterol, and triglycerides in plasma.
Methodology:
-
Sample Preparation: Fasting blood samples (12-14 hours) are collected in EDTA-containing tubes. Plasma is separated by centrifugation.
-
Total Cholesterol and Triglycerides: Automated enzymatic assays are performed on a clinical chemistry analyzer.
-
Cholesterol: Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized, producing hydrogen peroxide. The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the cholesterol concentration.
-
Triglycerides: Triglycerides are hydrolyzed to glycerol (B35011) and free fatty acids. The glycerol is then phosphorylated and oxidized, leading to the production of hydrogen peroxide, which is measured colorimetrically as described for cholesterol.
-
-
HDL-Cholesterol:
-
Apolipoprotein B-containing lipoproteins (VLDL and LDL) are precipitated using a reagent such as dextran (B179266) sulfate (B86663) and magnesium chloride.
-
The sample is centrifuged, and the cholesterol concentration in the supernatant, which contains the HDL fraction, is measured using the same enzymatic method as for total cholesterol.
-
-
LDL-Cholesterol (Calculated): LDL-cholesterol is typically calculated using the Friedewald equation: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) Note: This calculation is valid for triglyceride levels < 400 mg/dL.
Determination of VLDL-Cholesterol by Ultracentrifugation
Principle: This method, often considered the gold standard, separates lipoprotein fractions based on their density through high-speed centrifugation.
Methodology:
-
Sample Preparation: An aliquot of plasma is placed in an ultracentrifuge tube.
-
First Centrifugation: The plasma is centrifuged at a high speed (e.g., 70,000 rpm) at a density of 1.006 g/mL. This causes the less dense VLDL and chylomicrons to float to the top.
-
Fraction Separation: The top layer (supernatant) containing VLDL is carefully removed. The bottom fraction (infranatant) contains LDL and HDL.
-
VLDL-C Quantification: The cholesterol concentration in the initial plasma sample and the infranatant is measured enzymatically. The VLDL-cholesterol concentration is then calculated by subtracting the cholesterol concentration of the infranatant from the total plasma cholesterol concentration.
In-Vivo Measurement of Apolipoprotein Kinetics with Deuterated Leucine
Principle: This stable isotope tracer technique measures the production and catabolic rates of apolipoproteins in vivo. A primed-constant infusion of deuterated leucine is administered, and its incorporation into newly synthesized apolipoproteins is tracked over time.
Methodology:
-
Subject Preparation: Subjects are admitted to a clinical research unit and fast overnight.
-
Tracer Infusion: A primed-constant intravenous infusion of [5,5,5-²H₃]leucine is administered over a period of several hours (e.g., 15 hours). The priming dose ensures rapid achievement of a steady-state concentration of the tracer in the plasma.
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals throughout and after the infusion.
-
Lipoprotein and Apolipoprotein Isolation:
-
VLDL, LDL, and HDL fractions are isolated from plasma using sequential ultracentrifugation.
-
Apolipoproteins (e.g., ApoB-100 from VLDL and LDL, ApoA-I from HDL) are then isolated from their respective lipoprotein fractions, often by preparative gel electrophoresis.
-
-
Mass Spectrometry Analysis: The isolated apolipoproteins are hydrolyzed into their constituent amino acids. The isotopic enrichment of leucine (the ratio of deuterated to non-deuterated leucine) is determined by gas chromatography-mass spectrometry (GC-MS).
-
Kinetic Modeling: The rate of incorporation of the deuterated leucine into the apolipoproteins over time is used to calculate the fractional synthetic rate (FSR) and fractional catabolic rate (FCR) using multicompartmental modeling software. The production rate is then calculated by multiplying the FCR by the plasma pool size of the apolipoprotein.
Cholesterol Efflux Capacity Assay
Principle: This cell-based assay measures the ability of a patient's plasma (specifically, the HDL-containing fraction) to accept cholesterol from cultured macrophages, a key step in reverse cholesterol transport.
Methodology:
-
Cell Culture: Macrophages (e.g., J774 cell line) are cultured in 96-well plates.
-
Cholesterol Loading and Labeling: The macrophages are incubated with a medium containing radiolabeled cholesterol (e.g., [³H]-cholesterol) or a fluorescently labeled cholesterol analog for 24-48 hours. This allows the cells to take up and incorporate the labeled cholesterol. An ACAT inhibitor is often included to prevent the esterification of cholesterol, ensuring it remains in the free cholesterol pool available for efflux.
-
Equilibration: The cells are washed and incubated in a serum-free medium to allow the labeled cholesterol to equilibrate within the cellular pools.
-
Efflux Incubation: The cells are then incubated with the test sample, which is apolipoprotein B-depleted plasma from the study subjects (containing HDL). A negative control (serum-free medium) is also included. The incubation period is typically 2-4 hours.
-
Quantification:
-
After incubation, the medium (containing the effluxed labeled cholesterol) is collected.
-
The cells are lysed to release the remaining intracellular labeled cholesterol.
-
The amount of labeled cholesterol in the medium and the cell lysate is quantified (e.g., by scintillation counting for ³H or fluorescence measurement).
-
-
Calculation: The percent cholesterol efflux is calculated as: (Labeled cholesterol in medium / (Labeled cholesterol in medium + Labeled cholesterol in cell lysate)) x 100
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the effects of a compound like this compound on lipid metabolism in a clinical setting.
References
- 1. Metabolic pathways of apolipoprotein B in heterozygous familial hypercholesterolemia: studies with a [3H]leucine tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of deuterated leucine, valine, and lysine in the measurement of human apolipoprotein A-I and B-100 kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Studies of LY518674 in Dyslipidemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY518674 is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2] Investigational studies have explored its potential as a therapeutic agent for dyslipidemia, a condition characterized by abnormal levels of lipids in the blood and a major risk factor for cardiovascular disease. This technical guide provides a comprehensive overview of the key investigational studies of this compound, with a focus on its mechanism of action, quantitative effects on lipid profiles, and the experimental methodologies employed in its evaluation.
Core Mechanism of Action
This compound exerts its effects on lipid metabolism primarily through the activation of PPARα.[1] As a selective agonist, it is approximately 3,000 times more potent and 300 times more selective for PPARα over PPARγ compared to fenofibrate (B1672516).[3] The binding of this compound to PPARα leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The key downstream effects of this compound-mediated PPARα activation in the context of dyslipidemia include:
-
Increased Apolipoprotein A-I (apoA-I) and Apolipoprotein A-II (apoA-II) Production: PPARα activation stimulates the transcription of the APOA1 and APOA2 genes in the liver, leading to increased synthesis and secretion of apoA-I and apoA-II, the primary protein components of high-density lipoprotein (HDL).[2][3]
-
Enhanced Lipoprotein Lipase (LPL) Activity: PPARα activation increases the expression of LPL, an enzyme that hydrolyzes triglycerides in very low-density lipoproteins (VLDL) and chylomicrons, leading to the clearance of triglyceride-rich lipoproteins from the circulation.
-
Increased VLDL apoB-100 Fractional Catabolism: Studies have shown that this compound increases the fractional catabolic rate (FCR) of VLDL apolipoprotein B-100 (apoB-100), contributing to reduced VLDL levels.[4]
Signaling Pathway of this compound
Figure 1: Simplified signaling pathway of this compound in hepatocytes.
Quantitative Data from Investigational Studies
The following tables summarize the key quantitative data from clinical trials investigating this compound in patients with dyslipidemia.
Table 1: Effects of this compound in Patients with Atherogenic Dyslipidemia (12-Week Treatment)
| Treatment Group | N | Baseline LDL-C (mg/dL) | Change in LDL-C (%) | Baseline HDL-C (mg/dL) | Change in HDL-C (%) | Baseline Triglycerides (mg/dL) | Change in Triglycerides (%) |
| Placebo | 62 | 105.0 | +5.0 | 40.0 | +1.1 | 250.0 | -5.2 |
| This compound (10 µg) | 61 | 104.0 | +10.6 | 40.0 | +10.5 | 255.0 | -34.9 |
| This compound (25 µg) | 62 | 106.0 | +14.2 | 39.0 | +15.8 | 260.0 | -38.1 |
| This compound (50 µg) | 61 | 105.0 | +18.1 | 40.0 | +12.8 | 258.0 | -41.7 |
| This compound (100 µg) | 63 | 104.0 | +19.5 | 40.0 | +11.3 | 252.0 | -40.6 |
| Fenofibrate (200 mg) | 62 | 103.0 | +2.3 | 41.0 | +14.4 | 253.0 | -36.5 |
Data adapted from Nissen SE, et al. JAMA. 2007.[5]
Table 2: Effects of this compound in Combination with Atorvastatin (B1662188) in Patients with Hypercholesterolemia (12-Week Treatment)
| Treatment Group | N | Baseline LDL-C (mg/dL) | Change in LDL-C (%) from Atorvastatin Baseline | Baseline HDL-C (mg/dL) | Change in HDL-C (%) from Atorvastatin Baseline | Baseline Triglycerides (mg/dL) | Change in Triglycerides (%) from Atorvastatin Baseline |
| Atorvastatin (10 mg) + Placebo | 51 | 100.0 | -1.0 | 50.0 | +1.0 | 150.0 | -4.0 |
| Atorvastatin (10 mg) + this compound (10 µg) | 50 | 101.0 | -1.0 | 51.0 | +12.0 | 148.0 | -20.0 |
| Atorvastatin (10 mg) + this compound (50 µg) | 51 | 102.0 | +2.0 | 50.0 | +10.0 | 152.0 | -25.0 |
| Atorvastatin (40 mg) + Placebo | 50 | 85.0 | +3.0 | 52.0 | +2.0 | 145.0 | -5.0 |
| Atorvastatin (40 mg) + this compound (10 µg) | 51 | 86.0 | -2.0 | 51.0 | +8.0 | 147.0 | -30.0 |
| Atorvastatin (40 mg) + this compound (50 µg) | 51 | 84.0 | -3.0 | 52.0 | +12.0 | 146.0 | -43.0 |
Data adapted from Nissen SE, et al. JAMA. 2007.[5]
Table 3: Effects of this compound on Apolipoprotein Kinetics in Metabolic Syndrome (8-Week Treatment)
| Parameter | Placebo (n=15) | This compound (100 µg) (n=13) | P-value |
| VLDL ApoB-100 | |||
| Production Rate (mg/kg/day) | +12% | +26% | 0.15 |
| Fractional Catabolic Rate (pools/day) | +1% | +62% | 0.02 |
| ApoA-I | |||
| Production Rate (mg/kg/day) | -2% | +31% | <0.0001 |
| Fractional Catabolic Rate (pools/day) | -3% | +33% | 0.002 |
| ApoA-II | |||
| Production Rate (mg/kg/day) | +5% | +71% | <0.0001 |
| Fractional Catabolic Rate (pools/day) | -1% | +25% | <0.0001 |
Data adapted from Millar JS, et al. Arterioscler Thromb Vasc Biol. 2009.[4]
Experimental Protocols
Preclinical Studies
In Vitro PPARα Activation Assay
-
Cell Line: CHO (Chinese Hamster Ovary) cells stably co-transfected with a full-length human PPARα expression vector and a luciferase reporter gene construct containing PPREs.
-
Assay Protocol:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were then treated with varying concentrations of this compound or a vehicle control (DMSO) for 24 hours.
-
After incubation, cells were lysed, and luciferase activity was measured using a luminometer.
-
EC50 values were calculated from the dose-response curves.
-
ApoA-I Secretion in Cultured Hepatocytes
-
Cell Line: Primary human or rat hepatocytes, or HepG2 cells.
-
Assay Protocol:
-
Hepatocytes were cultured in serum-free medium.
-
Cells were treated with this compound or vehicle for 24-48 hours.
-
For de novo protein synthesis analysis, cells were pulse-labeled with [35S]-methionine for a short period.
-
The culture medium was collected, and secreted apoA-I was quantified by ELISA or immunoprecipitation followed by SDS-PAGE and autoradiography.
-
Cell lysates were analyzed for total protein content to normalize apoA-I secretion.
-
Animal Models
-
Model: Human apoA-I transgenic mice. These mice express the human apoA-I gene, providing a relevant model to study the effects of compounds on human apoA-I metabolism.
-
Experimental Workflow:
Figure 2: General experimental workflow for preclinical studies in transgenic mice.
Clinical Studies
Atherogenic Dyslipidemia and Hypercholesterolemia Trials (NCT00133380, NCT00116519)
-
Study Design: Two randomized, double-blind, placebo- and active-controlled, parallel-group studies.[6]
-
Participant Population:
-
Atherogenic Dyslipidemia Study: Patients with LDL-C < 160 mg/dL, triglycerides 200-500 mg/dL, and HDL-C < 45 mg/dL for men or < 50 mg/dL for women.
-
Hypercholesterolemia Study: Patients with LDL-C ≥ 130 mg/dL and < 220 mg/dL.
-
-
Interventions:
-
Atherogenic Dyslipidemia Study: 12 weeks of treatment with placebo, this compound (10, 25, 50, or 100 µ g/day ), or open-label fenofibrate (200 mg/day).[5]
-
Hypercholesterolemia Study: A 4-week run-in with atorvastatin (10 or 40 mg/day) followed by 12 weeks of randomization to add-on placebo or this compound (10 or 50 µ g/day ).[5]
-
-
Lipid and Apolipoprotein Analysis:
-
Fasting lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides) were determined at baseline and at specified intervals during the study using standardized enzymatic assays.
-
Apolipoproteins (ApoA-I, ApoB) were measured using immunoturbidimetric assays.
-
Apolipoprotein Kinetics Study (NCT00327002)
-
Study Design: A randomized, placebo-controlled, double-blind, parallel-group study.[7]
-
Participant Population: Subjects with metabolic syndrome and low HDL-C.
-
Methodology:
-
Stable Isotope Tracer Infusion: A primed, constant infusion of [5,5,5-D3]-leucine was administered intravenously for 15 hours to label newly synthesized apolipoproteins.
-
Blood Sampling: Blood samples were collected at multiple time points during and after the infusion.
-
Apolipoprotein Isolation: VLDL, IDL, LDL, and HDL fractions were isolated from plasma by sequential ultracentrifugation. ApoA-I and apoB-100 were then isolated from their respective lipoprotein fractions.
-
Mass Spectrometry: The isotopic enrichment of leucine (B10760876) in the isolated apolipoproteins was determined by gas chromatography-mass spectrometry (GC-MS).
-
Kinetic Modeling: The rates of apolipoprotein production and fractional catabolism were calculated by fitting the isotopic enrichment data to a multicompartmental model.
-
Safety and Tolerability
In the clinical trials, this compound was generally well-tolerated. However, a notable safety concern was the dose-dependent increase in serum creatinine (B1669602) levels, which was also observed with fenofibrate.[5] This finding raised questions about the potential renal effects of potent PPARα agonists.
Conclusion
This compound is a potent and selective PPARα agonist that has been investigated for its potential to treat dyslipidemia. Preclinical and clinical studies have demonstrated its mechanism of action, which involves the modulation of genes responsible for lipid and lipoprotein metabolism. While this compound showed efficacy in altering lipid profiles, particularly in increasing HDL-C and decreasing triglycerides, its development was hampered by a lack of superior efficacy compared to existing therapies like fenofibrate and concerns regarding its effect on serum creatinine.[5] The investigational studies of this compound have, nevertheless, provided valuable insights into the therapeutic potential and challenges associated with potent PPARα agonism.
References
- 1. medscape.com [medscape.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of apo-A-I processing in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIDT2 Associates with Apolipoprotein A1 (ApoA1) and Facilitates ApoA1 Secretion in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Open Access) Effects of a Potent and Selective PPAR-α Agonist in Patients With Atherogenic Dyslipidemia or Hypercholesterolemia: Two Randomized Controlled Trials (2007) | Steven E. Nissen | 136 Citations [scispace.com]
Preclinical Profile of LY518674: A Potent PPAR-α Agonist
An In-depth Technical Guide on the Preclinical Safety and Efficacy of LY518674 for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the available preclinical data on the safety and efficacy of this compound, a potent and selective peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist. The information is compiled to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows. While extensive clinical efficacy data in humans is available, this guide will focus on the foundational preclinical findings that supported its clinical development.
Introduction to this compound
This compound is a novel, potent, and highly selective PPAR-α agonist.[1][2] It demonstrates significantly greater potency and selectivity for PPAR-α compared to older fibrate drugs like fenofibrate.[2] The primary therapeutic interest in this compound lies in its potential to modulate lipid profiles, specifically by increasing high-density lipoprotein cholesterol (HDL-C) and affecting the metabolism of other lipoproteins. This document synthesizes the key preclinical findings that have elucidated its mechanism of action and established its initial efficacy and safety profile.
Mechanism of Action: PPAR-α Activation
This compound exerts its effects by binding to and activating PPAR-α, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism. Activation of PPAR-α leads to the transcription of a suite of genes involved in fatty acid oxidation and lipoprotein metabolism. A key target gene is Apolipoprotein A-I (ApoA-I), the major protein component of HDL. By increasing the transcription of the APOA1 gene, this compound enhances the synthesis of ApoA-I, which is a critical step in the production of new HDL particles.
Preclinical Efficacy
The preclinical efficacy of this compound has been demonstrated in animal models, particularly in human apolipoprotein A-I (apoA-I) transgenic mice. These studies were crucial in establishing the compound's potential for raising HDL-C levels.
In Vivo Efficacy in Human ApoA-I Transgenic Mice
In a key preclinical study, this compound was administered to human apoA-I transgenic mice, which are a relevant model for studying human-like HDL metabolism. The compound produced a significant, dose-dependent increase in serum HDL-C.[1]
| Parameter | Effect | Optimal Dose Result | Animal Model |
| Serum HDL-C | Dose-dependent increase | 208 ± 15% elevation | Human apoA-I Transgenic Mice |
| ApoA-I mRNA Levels | Increased | Not quantified | Human apoA-I Transgenic Mice |
| ApoA-I Secretion (liver slices) | Increased | 3- to 6-fold increase | Human apoA-I Transgenic Mice |
| ApoA-I Secretion (cultured hepatocytes) | Increased | 50% increase | Not specified |
Table 1: Summary of Preclinical Efficacy Data for this compound in an Animal Model.[1]
Experimental Protocol: In Vivo Efficacy in Mice
The study in human apoA-I transgenic mice likely followed a standard protocol for evaluating the efficacy of lipid-modulating compounds. While the specific details of the this compound study are not fully published, a representative experimental workflow is outlined below.
Preclinical Safety and Toxicology
Preclinical safety studies are a mandatory component of drug development to ensure the safety of a compound before it is administered to humans. For this compound, it has been reported that the 100-μg dose used in a significant human clinical trial was selected because it was demonstrated to be "both safe and effective in preclinical and phase I studies".[3] This statement confirms that a preclinical safety assessment was conducted and that the findings supported the progression of this compound into clinical development.
However, detailed quantitative data from these preclinical toxicology studies, such as the acute toxicity (e.g., LD50), findings from repeated-dose toxicity studies (including No-Observed-Adverse-Effect-Level or NOAEL), safety pharmacology, genotoxicity, and reproductive toxicity studies, are not publicly available in the reviewed literature. Therefore, a quantitative summary table for preclinical safety cannot be provided at this time.
Clinical Efficacy (Human Data for Context)
While this guide focuses on preclinical data, the outcomes of the early clinical studies provide context for the relevance of the preclinical findings. In a study with human subjects having metabolic syndrome, daily administration of 100 μg of this compound for 8 weeks resulted in significant changes in lipoprotein metabolism.
| Parameter | Change with this compound | p-value |
| Lipoproteins | ||
| VLDL-C | -38% | 0.002 |
| Triglycerides | -23% | 0.002 |
| VLDL apoB-100 | -12% | 0.01 |
| Apolipoprotein Kinetics | ||
| ApoA-I Production Rate | +31% | <0.0001 |
| ApoA-I Fractional Catabolic Rate | +33% | 0.002 |
| ApoA-II Production Rate | +71% | <0.0001 |
| ApoA-II Fractional Catabolic Rate | +25% | <0.0001 |
Table 2: Summary of Clinical Efficacy Data for this compound in Humans with Metabolic Syndrome.[4]
Experimental Protocol: Human Apolipoprotein Kinetic Study
The human study utilized a deuterated leucine (B10760876) tracer to measure apolipoprotein production and fractional catabolic rates (FCR).[4]
Conclusion
The available preclinical data for this compound, primarily from studies in human apoA-I transgenic mice, demonstrated its efficacy as a potent PPAR-α agonist, leading to a significant increase in HDL-C levels through enhanced ApoA-I synthesis.[1] These promising efficacy findings, combined with a successful preclinical safety evaluation (the detailed data of which is not publicly available), supported its advancement into human clinical trials.[3] The subsequent clinical data confirmed its mechanism of action in humans, showing marked effects on apolipoprotein kinetics.[4] For a complete preclinical profile, access to the detailed safety and toxicology reports would be necessary.
References
- 1. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (this compound), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potent and selective PPAR-α agonist this compound upregulates both apoA-I production and catabolism in human subjects with the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Potent and selective PPAR-alpha agonist this compound upregulates both ApoA-I production and catabolism in human subjects with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
LY518674: A Comprehensive Technical Guide to a Selective PPARα Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY518674 is a potent and highly selective second-generation peroxisome proliferator-activated receptor alpha (PPARα) agonist that has been investigated for its potential in treating dyslipidemia, a key risk factor for cardiovascular disease. As a member of the fibrate class of drugs, this compound modulates lipid metabolism by activating PPARα, a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound exerts its effects by binding to and activating PPARα. PPARα is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes that play crucial roles in lipid and lipoprotein metabolism.
Key downstream effects of PPARα activation by this compound include:
-
Increased Lipoprotein Lipase (LPL) Activity: Enhanced LPL expression leads to the hydrolysis of triglycerides in very low-density lipoproteins (VLDL) and chylomicrons, facilitating the clearance of these particles from the circulation.
-
Increased Apolipoprotein A-I (apoA-I) and Apolipoprotein A-II (apoA-II) Production: Upregulation of apoA-I and apoA-II, the primary protein components of high-density lipoprotein (HDL), is thought to promote reverse cholesterol transport.
-
Enhanced Fatty Acid Oxidation: Increased expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation in the liver and other tissues.
-
Modulation of Inflammation: PPARα activation can have anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value | Reference |
| Binding Affinity (IC50) | Human PPARα | ~24 nM | [1] |
| Human PPARγ | Data not available | ||
| Human PPARδ | Data not available | ||
| Transactivation (EC50) | Human PPARα | Data not available | |
| Human PPARγ | Data not available | ||
| Human PPARδ | Data not available |
Table 2: In Vivo Effects of this compound in Human Subjects with Metabolic Syndrome (8 weeks treatment with 100 µ g/day )[2][3]
| Parameter | Change from Baseline | p-value |
| Lipids and Lipoproteins | ||
| VLDL-Cholesterol | -38% | 0.002 |
| Triglycerides | -23% | 0.002 |
| VLDL apoB-100 | -12% | 0.01 |
| LDL-Cholesterol | No significant change | |
| HDL-Cholesterol | No significant change | |
| Apolipoprotein Kinetics | ||
| ApoA-I Production Rate | +31% | <0.0001 |
| ApoA-I Fractional Catabolic Rate | +33% | 0.002 |
| ApoA-II Production Rate | +71% | <0.0001 |
| ApoA-II Fractional Catabolic Rate | +25% | <0.0001 |
| VLDL apoB-100 Fractional Catabolic Rate | Increased | |
| Enzyme Activity | ||
| Lipoprotein Lipase (LPL) Activity | Significantly increased |
Signaling Pathway and Experimental Workflows
PPARα Signaling Pathway in Lipid Metabolism
References
- 1. Differential responses of PPARalpha, PPARdelta, and PPARgamma reporter cell lines to selective PPAR synthetic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potent and selective PPAR-α agonist this compound upregulates both apoA-I production and catabolism in human subjects with the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Mechanisms of LY518674: A PPARα-Centric Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LY518674 has been identified as a potent and highly selective agonist for the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] As a ligand-activated transcription factor, PPARα is a critical regulator of lipid and lipoprotein metabolism.[3] While this compound is recognized for its robust effects on plasma lipids, particularly its ability to modulate high-density lipoprotein cholesterol (HDL-C) and triglyceride levels, a comprehensive understanding of its cellular and molecular activities is paramount for its therapeutic application.[1][2] This document provides a detailed examination of the cellular targets and pathways modulated by this compound, based on available preclinical and clinical data. The primary focus of existing research has been on its PPARα-dependent mechanisms, and to date, significant off-target effects remain largely unidentified.
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data from clinical studies investigating the effects of this compound on various metabolic parameters.
Table 1: Pharmacodynamic Effects of this compound on Plasma Lipids and Apolipoproteins
| Parameter | Treatment Group (this compound 100 µ g/day ) | Placebo Group | p-value | Reference |
| VLDL-C | -38% | No significant change | 0.002 | [4] |
| Triglycerides | -23% | No significant change | 0.002 | [4] |
| VLDL apoB-100 | -12% | No significant change | 0.01 | [4] |
| ApoA-I Production Rate | +31% | No significant change | <0.0001 | [4] |
| ApoA-I Fractional Catabolic Rate (FCR) | +33% | No significant change | 0.002 | [4] |
| ApoA-II Production Rate | +71% | No significant change | <0.0001 | [4] |
| ApoA-II Fractional Catabolic Rate (FCR) | +25% | No significant change | <0.0001 | [4] |
| Total Cholesterol | -6% | +6% | 0.005 | [5] |
| LDL-C | No significant change | No significant change | - | [4] |
| HDL-C | No significant change | No significant change | - | [4] |
Table 2: Effects of this compound on Key Enzymes in Lipid Metabolism
| Enzyme Activity | Treatment Group (this compound 100 µ g/day ) | Placebo Group | p-value | Reference |
| Lecithin-cholesterol acyltransferase (LCAT) | -8% | +13% | 0.002 | [5] |
| Cholesteryl ester transfer protein (CETP) | -7% | +8% | <0.02 | [5] |
| Lipoprotein lipase (B570770) (LPL) (post-heparin) | +64% (median change) | -14% (median change) | 0.0005 | [5] |
Signaling Pathways and Molecular Mechanisms
The cellular actions of this compound are predominantly mediated through the activation of PPARα. Upon binding to this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The downstream consequences of this signaling cascade are multifaceted, impacting various aspects of lipid metabolism.
Experimental Protocols
The following are summaries of key experimental methodologies used in the cited studies to elucidate the effects of this compound.
1. Apolipoprotein Kinetics Study
-
Objective: To determine the production and fractional catabolic rates of apolipoproteins.
-
Methodology:
-
Subjects receive a primed, constant infusion of a stable isotope-labeled amino acid (e.g., deuterated leucine) for a specified period.
-
Blood samples are collected at multiple time points during and after the infusion.
-
Apolipoproteins of interest (e.g., apoA-I, apoB-100) are isolated from different lipoprotein fractions (VLDL, IDL, LDL, HDL) using ultracentrifugation.
-
The isotopic enrichment of the labeled amino acid in the isolated apolipoproteins is determined by mass spectrometry.
-
A multicompartmental model is used to analyze the kinetic data and calculate the production and fractional catabolic rates.[4]
-
2. Measurement of Plasma Enzyme Activities
-
Objective: To quantify the activity of key enzymes involved in lipoprotein metabolism.
-
Methodologies:
-
LCAT Activity: Measured using an exogenous substrate assay where the rate of esterification of radiolabeled cholesterol is determined.
-
CETP Activity: Assessed by measuring the transfer of a fluorescently labeled cholesteryl ester from a donor to an acceptor lipoprotein particle.
-
LPL Activity: Post-heparin plasma is collected after intravenous administration of heparin. LPL activity is then measured by the rate of hydrolysis of a radiolabeled triacylglycerol emulsion.[5]
-
3. Cellular Cholesterol Efflux Assay
-
Objective: To assess the capacity of patient serum to accept cholesterol from macrophages.
-
Methodology:
-
Murine bone marrow-derived macrophages are cultured and loaded with radiolabeled cholesterol.
-
The cells are then incubated with patient serum (obtained at baseline and after treatment) for a defined period.
-
The amount of radiolabeled cholesterol released into the medium is quantified.
-
Cholesterol efflux is expressed as the percentage of radiolabeled cholesterol that has moved from the cells to the serum.[5]
-
Conclusion
The available evidence strongly indicates that this compound exerts its cellular effects primarily, if not exclusively, through its potent and selective agonism of PPARα. While no significant non-PPARα targets have been identified, the downstream consequences of PPARα activation by this compound are profound and complex. They include the transcriptional regulation of genes involved in lipoprotein metabolism, leading to significant alterations in the production and catabolism of apolipoproteins and the activity of key metabolic enzymes. This intricate network of PPARα-mediated events ultimately orchestrates the observed changes in the plasma lipid profile. Future research could explore potential tissue-specific effects and further delineate the broader transcriptional network regulated by this compound in different cell types to provide a more complete picture of its pharmacological actions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (this compound), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and selective PPAR-alpha agonist this compound upregulates both ApoA-I production and catabolism in human subjects with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potent and selective PPAR-α agonist this compound upregulates both apoA-I production and catabolism in human subjects with the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of LY518674 in In-Vitro Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY518674 is a potent and selective peroxisome proliferator-activated receptor alpha (PPAR-α) agonist.[1][2] PPAR-α is a nuclear receptor highly expressed in the liver that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Activation of PPAR-α by agonists like this compound can influence the transcription of genes involved in fatty acid oxidation, lipoprotein assembly, and inflammation. While the systemic effects of this compound on lipid profiles have been investigated in clinical settings[1][2], its direct effects on hepatocytes in vitro are less characterized.
These application notes provide a comprehensive set of protocols for utilizing this compound in primary human hepatocyte cultures to investigate its effects on cellular function, metabolism, and potential for hepatotoxicity. The following sections detail the necessary materials, experimental workflows, and specific assays to characterize the in-vitro pharmacological and toxicological profile of this compound.
Mechanism of Action in Hepatocytes
As a PPAR-α agonist, this compound is expected to bind to and activate the PPAR-α receptor in hepatocytes. This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism.
Caption: Proposed signaling pathway of this compound in hepatocytes.
Experimental Protocols
Culture of Primary Human Hepatocytes
This protocol is adapted from standard procedures for thawing and culturing cryopreserved primary human hepatocytes.[3]
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Plating Medium (HPM)
-
Hepatocyte Culture Medium (HCM)
-
Collagen-coated cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Fetal Bovine Serum (FBS)
-
Water bath at 37°C
-
Humidified incubator at 37°C, 5% CO₂
Procedure:
-
Pre-warm HPM and HCM in a 37°C water bath.
-
Rapidly thaw the cryovial of hepatocytes in the 37°C water bath until a small amount of ice remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed HPM.
-
Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 10 minutes to pellet the viable cells.
-
Gently aspirate the supernatant and resuspend the cell pellet in HPM supplemented with FBS.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.[4]
-
Seed the hepatocytes onto collagen-coated plates at a desired density.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator.
-
After 4-6 hours, replace the plating medium with HCM.
-
Allow the cells to acclimate for at least 24 hours before initiating experiments.
Treatment of Hepatocytes with this compound
Materials:
-
Cultured primary human hepatocytes
-
This compound stock solution (e.g., in DMSO)
-
Hepatocyte Culture Medium (HCM)
Procedure:
-
Prepare a series of dilutions of this compound in HCM from the stock solution. It is crucial to maintain a final DMSO concentration below 0.1% to avoid solvent-induced toxicity.
-
Aspirate the existing medium from the cultured hepatocytes.
-
Add the prepared this compound-containing medium or vehicle control (HCM with the same final concentration of DMSO) to the respective wells.
-
Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
Assessment of Hepatocyte Function and Toxicity
A variety of assays can be employed to assess the effects of this compound on hepatocytes.
Cytotoxicity Assays
a. LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.
b. ATP Content Assay: Quantifies intracellular ATP levels as an indicator of cell viability and metabolic activity.[5]
Metabolic Activity Assays
a. Albumin and Urea Synthesis: Measurement of these secreted products provides an indication of the maintenance of differentiated hepatocyte function.[5]
b. CYP450 Activity: Assess the activity of major cytochrome P450 enzymes (e.g., CYP3A4, CYP1A2, CYP2D6) to determine if this compound alters drug metabolism pathways.
Mechanistic Assays
a. Gene Expression Analysis (qPCR): Quantify the mRNA levels of PPAR-α target genes (e.g., CPT1A, ACO) to confirm target engagement and downstream signaling.
b. High-Content Imaging: Multiplexed analysis of cellular markers to assess for steatosis (lipid accumulation), oxidative stress, and apoptosis.
Experimental Workflow
Caption: Experimental workflow for in-vitro hepatocyte studies with this compound.
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from the proposed experiments.
Table 1: Experimental Parameters
| Parameter | Description |
| Cell Type | Primary Human Hepatocytes |
| Seeding Density | e.g., 0.5 x 10⁶ cells/mL |
| Plate Format | 96-well or 24-well plates |
| Compound | This compound |
| Vehicle | DMSO (final concentration < 0.1%) |
| Concentration Range | e.g., 0.1, 1, 10, 50, 100 µM |
| Incubation Times | 24, 48, and 72 hours |
Table 2: Summary of Assay Endpoints
| Assay Category | Endpoint | Measurement |
| Cytotoxicity | Cell Viability | Intracellular ATP levels |
| Membrane Integrity | LDH release | |
| Metabolic Function | Protein Synthesis | Albumin secretion |
| Nitrogen Metabolism | Urea production | |
| Mechanistic | Target Engagement | PPAR-α target gene expression (e.g., CPT1A) |
| Steatosis | Intracellular lipid accumulation |
Table 3: Example Data Table for ATP Viability Assay
| This compound (µM) | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |
| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 0.1 | 98.7 ± 4.9 | 97.5 ± 5.5 | 95.3 ± 6.2 |
| 1 | 99.1 ± 5.1 | 96.2 ± 6.3 | 94.8 ± 5.9 |
| 10 | 95.3 ± 6.0 | 91.4 ± 7.2 | 88.1 ± 6.7 |
| 50 | 85.6 ± 7.5 | 78.9 ± 8.1 | 70.2 ± 7.9 |
| 100 | 70.3 ± 8.2 | 61.5 ± 9.3 | 52.4 ± 8.8 |
Note: Data are presented as mean ± standard deviation and are hypothetical examples.
Conclusion
These application notes provide a framework for the in-vitro evaluation of this compound in primary human hepatocyte cultures. By employing the described protocols and assays, researchers can investigate the compound's mechanism of action, effects on hepatocyte function, and potential for hepatotoxicity. The resulting data will be valuable for understanding the cellular pharmacology of this compound and for informing drug development decisions. It is recommended to adapt and optimize these general protocols based on specific experimental goals and available resources.
References
- 1. The potent and selective PPAR-α agonist this compound upregulates both apoA-I production and catabolism in human subjects with the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective PPAR-alpha agonist this compound upregulates both ApoA-I production and catabolism in human subjects with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bdj.co.jp [bdj.co.jp]
- 4. molecularlab.it [molecularlab.it]
- 5. A novel evaluation method for determining drug-induced hepatotoxicity using 3D bio-printed human liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating LY518674 in Rodent Models of Hyperlipidemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY518674 is a potent and selective peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist.[1] PPAR-α is a key nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[2] Agonism of PPAR-α, as seen with fibrate drugs, can lead to an increase in high-density lipoprotein (HDL) cholesterol and a decrease in triglycerides.[1] While clinical trials have evaluated this compound in humans for atherogenic dyslipidemia and hypercholesterolemia, detailed public data on its use in rodent models of hyperlipidemia is limited.[1][3][4]
These application notes provide a generalized framework and hypothetical protocols for researchers interested in evaluating the efficacy and dosage of this compound or similar PPAR-α agonists in rodent models of hyperlipidemia. The methodologies are based on standard practices for inducing and assessing hyperlipidemia in laboratory animals.
Mechanism of Action: PPAR-α Agonism
This compound functions by activating PPAR-α, which in turn heterodimerizes with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the expression of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation. The intended therapeutic effects in hyperlipidemia include lowering triglycerides and increasing HDL cholesterol levels.[1][2]
Caption: Simplified signaling pathway of this compound as a PPAR-α agonist.
Rodent Models of Hyperlipidemia
Several rodent models can be utilized to study hyperlipidemia. The choice of model depends on the specific research question.
-
Diet-Induced Hyperlipidemia: This is a common and straightforward method where rodents, such as Sprague-Dawley rats or C57BL/6 mice, are fed a high-fat or high-cholesterol diet for several weeks to induce elevated plasma lipid levels.
-
Genetically Modified Models: Mice with specific gene deletions, such as ApoE knockout (ApoE-/-) or LDL receptor knockout (LDLR-/-) mice, are prone to developing spontaneous hypercholesterolemia and atherosclerosis.[5]
Experimental Protocols
Below are generalized protocols for evaluating a compound like this compound in a diet-induced rodent model of hyperlipidemia.
Induction of Hyperlipidemia
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week.
-
Diet: Switch the diet of the experimental groups (excluding the normal control) to a high-fat diet (e.g., 45-60% kcal from fat) for 4-8 weeks to induce hyperlipidemia.
Experimental Design and Dosing
A hypothetical study design is presented in the table below. Dosages are illustrative and would require optimization in pilot studies. Human clinical trials for this compound used doses ranging from 10 µg to 100 µg per day.[1] Rodent dosages are typically higher on a mg/kg basis and would need to be determined experimentally.
| Group | Treatment | Dosage (Hypothetical) | Route of Administration | Treatment Duration |
| 1 | Normal Control | Vehicle | Oral gavage | 4 weeks |
| 2 | Hyperlipidemic Control | Vehicle | Oral gavage | 4 weeks |
| 3 | Positive Control | Fenofibrate | 100 mg/kg | Oral gavage |
| 4 | Test Group 1 | This compound | 1 mg/kg | Oral gavage |
| 5 | Test Group 2 | This compound | 5 mg/kg | Oral gavage |
| 6 | Test Group 3 | This compound | 10 mg/kg | Oral gavage |
Sample Collection and Analysis
-
Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at the end of the study after an overnight fast.
-
Serum Separation: Centrifuge the blood to separate the serum.
-
Lipid Profile Analysis: Analyze serum samples for total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) using commercially available enzymatic kits.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a therapeutic agent in a diet-induced hyperlipidemia model.
Caption: Experimental workflow for rodent hyperlipidemia studies.
Data Presentation and Interpretation
The quantitative data on lipid profiles should be presented in a clear, tabular format. Statistical analysis, such as one-way ANOVA followed by a post-hoc test, should be performed to determine the significance of the observed effects.
Table 2: Hypothetical Lipid Profile Results
| Group | TC (mg/dL) | TG (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Normal Control | 80 ± 5 | 100 ± 10 | 45 ± 4 | 25 ± 3 |
| Hyperlipidemic Control | 250 ± 20 | 300 ± 25 | 25 ± 3 | 180 ± 15 |
| Fenofibrate (100 mg/kg) | 150 ± 15 | 150 ± 12 | 40 ± 4 | 90 ± 8 |
| This compound (1 mg/kg) | 220 ± 18 | 250 ± 20 | 30 ± 3 | 150 ± 12 |
| This compound (5 mg/kg) | 180 ± 16 | 180 ± 15 | 38 ± 4 | 110 ± 10 |
| This compound (10 mg/kg) | 160 ± 14 | 160 ± 13 | 42 ± 5 | 95 ± 9* |
| Values are presented as mean ± SEM. *p < 0.05 compared to the Hyperlipidemic Control group. |
Safety and Tolerability
During the study, it is crucial to monitor the animals for any signs of toxicity. In human trials, this compound was noted to raise serum creatinine (B1669602) levels.[1] Therefore, it would be prudent to include kidney function tests (e.g., serum creatinine and BUN) in the safety assessment of rodent studies. Body weight changes and food intake should also be monitored throughout the treatment period.
Conclusion
References
- 1. This compound fails to impress [medscape.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. (Open Access) Effects of a Potent and Selective PPAR-α Agonist in Patients With Atherogenic Dyslipidemia or Hypercholesterolemia: Two Randomized Controlled Trials (2007) | Steven E. Nissen | 136 Citations [scispace.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing LY518674 Activity as a PPARα Agonist in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY518674 has been identified as a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPARα leads to the transcription of target genes involved in fatty acid oxidation, thereby reducing plasma triglyceride levels and modulating high-density lipoprotein (HDL) cholesterol levels. This document provides detailed protocols for assessing the in vitro activity of this compound as a PPARα agonist using two common cell-based assays: a Luciferase Reporter Gene Assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay.
These assays are fundamental in the characterization of novel PPARα agonists, enabling the determination of compound potency and efficacy in a cellular context. The Luciferase Reporter Gene Assay measures the transcriptional activation of PPARα, while the TR-FRET Coactivator Recruitment Assay provides insights into the direct interaction of the agonist with the PPARα ligand-binding domain (LBD) and the subsequent recruitment of coactivator proteins, a key step in receptor activation.
Data Presentation
The following tables summarize the known activity of this compound and provide a template for presenting experimental data generated using the protocols described herein.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | [1] |
| EC50 (human PPARα) | 42 nM | [2] |
| IC50 (human PPARα) | ~24 nM | [1] |
Table 2: Sample Data from a Luciferase Reporter Gene Assay
| This compound Concentration (nM) | Relative Luciferase Units (RLU) | Fold Activation |
| 0 (Vehicle Control) | 1500 | 1.0 |
| 1 | 3000 | 2.0 |
| 10 | 15000 | 10.0 |
| 50 | 75000 | 50.0 |
| 100 | 120000 | 80.0 |
| 500 | 142500 | 95.0 |
| 1000 | 150000 | 100.0 |
Table 3: Sample Data from a TR-FRET Coactivator Recruitment Assay
| This compound Concentration (nM) | TR-FRET Ratio (520nm/495nm) | Percent Coactivator Recruitment |
| 0 (Vehicle Control) | 0.2 | 0 |
| 1 | 0.4 | 20 |
| 10 | 1.0 | 80 |
| 50 | 1.15 | 95 |
| 100 | 1.2 | 100 |
| 500 | 1.2 | 100 |
| 1000 | 1.2 | 100 |
Signaling Pathway and Experimental Workflows
PPARα Signaling Pathway
Experimental Workflow: Luciferase Reporter Gene Assay
Experimental Workflow: TR-FRET Coactivator Recruitment Assay
Experimental Protocols
Protocol 1: PPARα Luciferase Reporter Gene Assay
This protocol is designed to measure the ability of this compound to activate the transcriptional activity of human PPARα in a cell-based system.
Materials and Reagents:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, HepG2) stably or transiently co-transfected with:
-
An expression vector for full-length human PPARα.
-
A luciferase reporter vector containing a PPAR response element (PPRE) upstream of the luciferase gene.
-
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics (if using a stable cell line).
-
This compound Stock Solution: 10 mM stock in DMSO.
-
Positive Control: A known PPARα agonist (e.g., GW7647) at a 10 mM stock in DMSO.
-
Vehicle Control: DMSO.
-
Assay Plate: White, opaque 96-well cell culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega ONE-Glo™, Thermo Fisher Scientific LightSwitch™).
-
Phosphate-Buffered Saline (PBS)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the PPARα reporter cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well white, opaque plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Also prepare dilutions for the positive control and a vehicle control (containing the same final concentration of DMSO as the highest compound concentration).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Following the manufacturer's instructions for the chosen luciferase assay kit, add the luciferase reagent to each well.
-
Incubate the plate at room temperature for the recommended time to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental wells.
-
Normalize the data by expressing the results as "Fold Activation" over the vehicle control:
-
Fold Activation = (RLU of compound-treated well) / (Average RLU of vehicle control wells)
-
-
Plot the Fold Activation against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC₅₀ value.
Protocol 2: LanthaScreen™ TR-FRET PPARα Coactivator Recruitment Assay
This assay measures the ability of this compound to promote the interaction between the PPARα ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide.
Materials and Reagents:
-
LanthaScreen™ TR-FRET PPARα Coactivator Assay Kit: (e.g., from Thermo Fisher Scientific), which typically includes:
-
GST-tagged human PPARα-LBD
-
Terbium (Tb)-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide (e.g., PGC1α)
-
Assay Buffer
-
-
This compound Stock Solution: 10 mM stock in DMSO.
-
Positive Control: A known PPARα agonist (e.g., GW7647).
-
Vehicle Control: DMSO.
-
Assay Plate: Low-volume, black 384-well plate.
-
TR-FRET compatible plate reader: Capable of excitation at ~340 nm and dual emission detection at ~495 nm and ~520 nm.
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the kit manufacturer's protocol. This will involve diluting the PPARα-LBD, antibodies, and peptides to their final working concentrations in the provided assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%).
-
Prepare dilutions for the positive and vehicle controls.
-
-
Assay Assembly (Agonist Mode):
-
Add 2 µL of the diluted this compound, positive control, or vehicle control to the appropriate wells of the 384-well plate.
-
Add 4 µL of the diluted GST-PPARα-LBD to each well.
-
Prepare a detection mix containing the Tb-anti-GST antibody and the Fluorescein-coactivator peptide in assay buffer.
-
Add 4 µL of the detection mix to each well.
-
The final volume in each well will be 10 µL.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader set to excite at ~340 nm and record emissions at 495 nm (Terbium emission) and 520 nm (Fluorescein emission due to FRET).
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well:
-
TR-FRET Ratio = (Emission at 520 nm) / (Emission at 495 nm)
-
-
Normalize the data to the positive control (100% activation) and vehicle control (0% activation).
-
Plot the TR-FRET ratio or percent activation against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the EC₅₀ value.
Troubleshooting
Luciferase Reporter Gene Assay:
-
High Background:
-
Cause: Contamination, high basal activity of the reporter.
-
Solution: Use sterile techniques, test different cell densities, and ensure the reporter construct is appropriate.
-
-
Low Signal:
-
Cause: Low transfection efficiency, weak promoter, inactive reagents.
-
Solution: Optimize transfection protocol, use a stronger promoter if possible, and ensure reagents are fresh and properly stored.[3]
-
-
High Variability:
-
Cause: Inconsistent cell seeding, pipetting errors.
-
Solution: Ensure a homogenous cell suspension before seeding, use calibrated pipettes, and consider using a master mix for reagent addition.[3]
-
TR-FRET Coactivator Recruitment Assay:
-
Low Assay Window (Z'-factor < 0.5):
-
Cause: Suboptimal reagent concentrations, incorrect buffer conditions.
-
Solution: Titrate the concentrations of PPARα-LBD, antibody, and peptide to find the optimal ratio. Ensure the assay buffer is correctly prepared.
-
-
Compound Interference:
-
Cause: Autofluorescence of the test compound.
-
Solution: Pre-read the plate after compound addition but before adding the detection mix to identify fluorescent compounds.
-
-
Inconsistent Results:
-
Cause: Reagent degradation, temperature fluctuations during incubation.
-
Solution: Aliquot and store reagents at the recommended temperatures, and ensure a stable incubation temperature.
-
References
Application of LY518674 in the Study of Reverse Cholesterol Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY518674 is a potent and selective peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist.[1][2][3][4] PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[2][5] Activation of PPAR-α by agonists like this compound influences the transcription of a suite of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation.[2][5][6] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the complex process of reverse cholesterol transport (RCT).
Reverse cholesterol transport is a critical physiological pathway that removes excess cholesterol from peripheral tissues, such as macrophages in the arterial wall, and transports it to the liver for excretion.[7] This process is considered a key mechanism in preventing the development of atherosclerosis. High-density lipoprotein (HDL) is the primary vehicle for RCT. The study of compounds like this compound, which modulate lipoprotein metabolism, offers valuable insights into the potential for therapeutic interventions to enhance RCT and reduce cardiovascular disease risk.
Mechanism of Action of this compound in the Context of Reverse Cholesterol Transport
This compound, as a PPAR-α agonist, modulates several key steps in the reverse cholesterol transport pathway. Its primary mechanism involves binding to and activating PPAR-α, which then forms a heterodimer with the retinoid X receptor (RXR).[8][9] This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
Key effects of this compound on RCT include:
-
Increased Apolipoprotein A-I (ApoA-I) Production: ApoA-I is the major protein component of HDL and is essential for its formation and function. PPAR-α activation has been shown to increase the transcription of the APOA1 gene, leading to higher production of ApoA-I.[1][5][10]
-
Modulation of HDL Metabolism: While increasing ApoA-I production, this compound has also been observed to increase the fractional catabolic rate (FCR) of ApoA-I.[1][4][10] This leads to a more rapid turnover of HDL particles, which may enhance the overall flux of cholesterol through the RCT pathway without necessarily increasing steady-state HDL-cholesterol (HDL-C) levels.[1][10]
-
Enhanced Cholesterol Efflux: PPAR-α activation can upregulate the expression of key proteins involved in the first step of RCT, the efflux of cholesterol from cells. These include ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (SR-BI), which facilitate the transfer of cholesterol from macrophages to HDL particles.[2]
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters related to reverse cholesterol transport, as reported in clinical studies.
Table 1: Effects of this compound on Plasma Lipids and Apolipoproteins
| Parameter | Treatment Group (this compound) | Placebo Group | p-value | Reference |
| Total Cholesterol | -6% | +6% | 0.005 | [1] |
| VLDL-C | -38% | - | 0.002 | [1] |
| LDL-C | No significant change | No significant change | - | [1] |
| HDL-C | No significant change | No significant change | - | [1] |
| Triglycerides | -30% | +7% | <0.002 | [1] |
| ApoA-I | No significant change | No significant change | - | [1] |
| ApoA-II | Significant increase | - | <0.0001 | [1] |
| VLDL ApoB-100 | -12% | - | 0.01 | [1] |
Table 2: Effects of this compound on Apolipoprotein Kinetics
| Parameter | This compound Treatment | p-value | Reference |
| ApoA-I Production Rate | +31% | <0.0001 | [1][4][10] |
| ApoA-I Fractional Catabolic Rate (FCR) | +33% | 0.002 | [1][4][10] |
| ApoA-II Production Rate | +71% | <0.0001 | [1][4][10] |
| ApoA-II Fractional Catabolic Rate (FCR) | +25% | <0.0001 | [1][4][10] |
| VLDL ApoB-100 Production Rate | No significant change | - | [1] |
| VLDL ApoB-100 Fractional Catabolic Rate (FCR) | Increased | - | [1] |
Table 3: Effects of this compound on Cholesterol Efflux Capacity
| Parameter | Baseline | After Treatment | p-value (vs. baseline) | Reference |
| ABCA1-specific efflux | 7.6 ± 2.7% | 7.2 ± 3.1% | 0.53 | [1] |
| Non-ABCA1-specific efflux | 13.7 ± 3.5% | 13.9 ± 3.8% | - | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on reverse cholesterol transport.
In Vitro Cholesterol Efflux Assay
This assay measures the capacity of serum (or isolated HDL) to accept cholesterol from cultured macrophages, a critical first step in RCT.
Materials:
-
J774A.1 macrophage cell line
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
[³H]-cholesterol
-
ACAT inhibitor (e.g., Sandoz 58-035)
-
8-Br-cAMP (or other cAMP analog)
-
ApoB-depleted serum (from subjects treated with this compound or placebo)
-
Scintillation fluid and counter
Protocol:
-
Cell Culture and Labeling:
-
Culture J774A.1 macrophages in RPMI-1640 with 10% FBS in 48-well plates until they reach 80-90% confluency.
-
Label the cells by incubating for 24 hours with medium containing 1% FBS, an ACAT inhibitor (to prevent cholesterol esterification), and [³H]-cholesterol (e.g., 1 µCi/mL).
-
-
Upregulation of ABCA1:
-
After the labeling period, wash the cells twice with serum-free medium.
-
Incubate the cells for 12-18 hours in serum-free medium containing 0.3 mM 8-Br-cAMP to upregulate the expression of the ABCA1 transporter.
-
-
Cholesterol Efflux:
-
Wash the cells three times with serum-free medium.
-
Add serum-free medium containing 2% ApoB-depleted serum from the study subjects to each well.
-
Incubate for 4 hours to allow for cholesterol efflux.
-
-
Quantification:
-
After incubation, collect the medium from each well.
-
Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.
-
-
Calculation:
-
Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100%.
-
In Vivo Reverse Cholesterol Transport (Macrophage-to-Feces) Assay
This assay provides a comprehensive in vivo measure of the entire RCT pathway, from cholesterol efflux from macrophages to its excretion in the feces.
Materials:
-
J774A.1 macrophages
-
[³H]-cholesterol
-
Mice (e.g., C57BL/6)
-
Metabolic cages for fecal collection
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
Scintillation fluid and counter
Protocol:
-
Macrophage Labeling and Injection:
-
Label J774A.1 macrophages with [³H]-cholesterol in vitro as described in the cholesterol efflux assay protocol.
-
After labeling and washing, resuspend the cells in sterile PBS.
-
Inject a known amount of labeled macrophages (e.g., 2 x 10⁶ cells) intraperitoneally into the mice.
-
-
Sample Collection:
-
House the mice in metabolic cages for 48-72 hours to allow for the collection of feces.
-
At the end of the collection period, collect blood via cardiac puncture and harvest the liver.
-
-
Sample Processing and Analysis:
-
Feces: Dry the collected feces, pulverize, and extract the lipids.
-
Plasma: Separate the plasma from the blood.
-
Liver: Homogenize the liver and extract the lipids.
-
-
Quantification:
-
Measure the amount of [³H]-cholesterol in the lipid extracts from feces, an aliquot of plasma, and the liver homogenate using a scintillation counter.
-
-
Calculation:
-
Express the results as the percentage of the injected [³H]-cholesterol that is recovered in the plasma, liver, and feces.
-
Apolipoprotein Kinetic Studies using a Deuterated Leucine (B10760876) Tracer
This method is used to determine the production and catabolic rates of apolipoproteins like ApoA-I.
Materials:
-
Deuterated leucine (e.g., [5,5,5-D₃]-leucine)
-
Human subjects
-
Equipment for intravenous infusion
-
Sequential ultracentrifugation equipment for lipoprotein isolation
-
Gas chromatography-mass spectrometry (GC-MS) for isotope enrichment analysis
Protocol:
-
Infusion Protocol:
-
Administer a primed-constant infusion of deuterated leucine to the subjects over a period of 8-12 hours. The priming dose is given as a bolus at the beginning of the infusion to rapidly achieve isotopic steady state.
-
-
Blood Sampling:
-
Collect blood samples at regular intervals throughout the infusion and for a period after the infusion has stopped.
-
-
Lipoprotein and Apolipoprotein Isolation:
-
Isolate the different lipoprotein fractions (VLDL, LDL, HDL) from the plasma samples using sequential ultracentrifugation.
-
Isolate the apolipoproteins of interest (e.g., ApoA-I from HDL) from the lipoprotein fractions, typically by SDS-PAGE.
-
-
Isotopic Enrichment Analysis:
-
Hydrolyze the isolated apolipoprotein bands to their constituent amino acids.
-
Derivatize the amino acids and analyze the isotopic enrichment of leucine using GC-MS.
-
-
Kinetic Modeling:
-
Use the isotopic enrichment data to calculate the fractional catabolic rate (FCR) and production rate (PR) of the apolipoprotein using compartmental modeling software. The FCR represents the fraction of the plasma pool of the apolipoprotein that is cleared per unit of time, and the PR represents the rate at which the apolipoprotein is synthesized and secreted into the plasma.
-
Mandatory Visualizations
Caption: this compound signaling pathway in macrophages.
Caption: Experimental workflow for cholesterol efflux assay.
Caption: Workflow for in vivo reverse cholesterol transport assay.
References
- 1. Novel in vivo Method for Measuring Cholesterol Mass Flux in Peripheral Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Potent and selective PPAR-alpha agonist this compound upregulates both ApoA-I production and catabolism in human subjects with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptor Targets for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. cusabio.com [cusabio.com]
- 9. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The potent and selective PPAR-α agonist this compound upregulates both apoA-I production and catabolism in human subjects with the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Changes in apoA-I Expression After LY518674 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apolipoprotein A-I (apoA-I) is the primary protein component of high-density lipoprotein (HDL) particles and plays a central role in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues.[1][2] Upregulating apoA-I expression is a key therapeutic strategy for increasing HDL cholesterol (HDL-C) levels and potentially reducing cardiovascular disease risk.[3] LY518674 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism.[3][4] Activation of PPAR-α is known to increase the transcription of the APOA1 gene.[3][5] These notes provide detailed protocols for quantifying the changes in apoA-I mRNA and protein expression following treatment with this compound.
Mechanism of Action: this compound and apoA-I Expression
This compound functions by binding to and activating PPAR-α. This activation leads to the recruitment of coactivators and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter region of target genes, including the APOA1 gene, thereby stimulating its transcription.[3][5] This leads to an increase in apoA-I mRNA and subsequent protein synthesis.[4]
Caption: Signaling pathway of this compound-mediated apoA-I expression.
Summary of Experimental Findings
Clinical and preclinical studies have shown that while this compound potently stimulates the production of apoA-I, this effect is often counteracted by an increase in its catabolism, resulting in minimal to no change in circulating plasma apoA-I levels.
Table 1: In Vivo Effects of this compound on ApoA-I Kinetics in Humans with Metabolic Syndrome
| Parameter | Treatment Group (n=13) | Placebo Group (n=15) | Key Finding | Citation |
|---|---|---|---|---|
| ApoA-I Production Rate | +31% (P<0.0001) | No significant change | Significant increase in synthesis | [5][6][7] |
| ApoA-I Fractional Catabolic Rate (FCR) | +33% (P=0.002) | No significant change | Significant increase in clearance | [5][6][7] |
| Plasma ApoA-I Concentration | No significant change | No significant change | Production is offset by catabolism | [5][6][7] |
| HDL-C Concentration | No significant change | No significant change | No net change in HDL cholesterol |[5][6][7] |
Table 2: Preclinical Effects of this compound on ApoA-I Expression
| Experimental System | Parameter Measured | Result | Citation |
|---|---|---|---|
| Human apoA-I Transgenic Mice | Serum HDL-C | +208% at optimum dose | [4] |
| Human apoA-I Transgenic Mice | Liver apoA-I mRNA | Increased | [4] |
| Liver Slices (from treated animals) | Secreted apoA-I | 3- to 6-fold increase | [4] |
| Cultured Hepatocytes | Secreted apoA-I | +50% |[4] |
Experimental Protocols
Protocol 1: Quantification of APOA1 Gene Expression via Real-Time Quantitative PCR (RT-qPCR)
This protocol details the measurement of APOA1 mRNA levels in liver tissue or cultured hepatocytes (e.g., HepG2 cells) following this compound treatment.
Caption: Workflow for measuring apoA-I mRNA expression by RT-qPCR.
1. Materials:
-
Cells (e.g., HepG2) or tissue samples
-
This compound and vehicle control (e.g., DMSO)
-
RNA lysis buffer (e.g., TRIzol)
-
RNA extraction kit (e.g., Qiagen RNeasy)
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qPCR primers for APOA1 and a reference gene (e.g., GAPDH, ACTB)[8]
-
qPCR instrument
2. Procedure:
-
Sample Preparation: Treat cultured cells or animal models with the desired concentrations of this compound or vehicle for a specified time.
-
RNA Extraction:
-
Harvest cells or tissue and homogenize in 1 mL of RNA lysis buffer.
-
Extract total RNA using a column-based kit according to the manufacturer's instructions.
-
Elute RNA in nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An ideal A260/A280 ratio is ~2.0.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
Real-Time qPCR:
-
Prepare the qPCR reaction mix in a 20 µL final volume: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL nuclease-free water.
-
Run the reaction on a qPCR instrument with a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[8]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for APOA1 and the reference gene in both treated and control samples.
-
Calculate the relative fold change in APOA1 expression using the delta-delta Ct (ΔΔCt) method.
-
Protocol 2: Quantification of apoA-I Protein Expression via Western Blot
This protocol allows for the analysis of intracellular or secreted apoA-I protein levels.
Caption: Workflow for measuring apoA-I protein expression by Western Blot.
1. Materials:
-
Cell lysates or conditioned media from this compound-treated and control samples
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit or Mouse anti-apoA-I
-
Secondary antibody: HRP-conjugated anti-Rabbit or anti-Mouse IgG
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
2. Procedure:
-
Sample Preparation:
-
For intracellular protein, lyse cells in ice-cold RIPA buffer.[9]
-
For secreted protein, collect conditioned media.
-
Determine the total protein concentration of lysates using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[9]
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[10]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10][11]
-
Incubate the membrane with the primary anti-apoA-I antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 10 minutes each with wash buffer (TBST).[11]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the apoA-I band intensity to the loading control for intracellular protein.
-
References
- 1. testing.com [testing.com]
- 2. APOA Test | APO-A1 Test - About, Preparation, Test Results & More [portea.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (this compound), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potent and selective PPAR-α agonist this compound upregulates both apoA-I production and catabolism in human subjects with the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and selective PPAR-alpha agonist this compound upregulates both ApoA-I production and catabolism in human subjects with the metabolic syndrome [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. origene.com [origene.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot protocol for Apolipoprotein A-I/ApoA1 Antibody (NBP2-52979): Novus Biologicals [novusbio.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Quantification of LY518674 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LY518674 is a potent and selective peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist. PPAR-α is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. As a therapeutic candidate, understanding the pharmacokinetic profile of this compound is crucial for drug development. This document provides a proposed protocol for the quantification of this compound in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, a specific, validated LC-MS/MS method for the quantification of this compound in human plasma has not been published. The following protocol is a proposed method, developed based on established methodologies for other PPAR-α agonists, such as fenofibric acid and gemfibrozil. This method will require validation to ensure it meets the specific requirements for accuracy, precision, and sensitivity for this compound.
Proposed Analytical Method: LC-MS/MS
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed for the determination of this compound in human plasma. This approach offers high specificity and sensitivity, which are essential for pharmacokinetic studies. The proposed method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer.
Table 1: Proposed LC-MS/MS Method Parameters
| Parameter | Proposed Condition |
| Sample Preparation | Protein Precipitation with Acetonitrile (B52724) |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | To be optimized, suggested start: 70% A, 30% B |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined based on this compound structure |
| Product Ion (Q3) | To be determined based on fragmentation of this compound |
| Internal Standard (IS) | A structurally similar compound or a stable isotope-labeled this compound |
Data Presentation
The validation of this proposed method would generate quantitative data that should be summarized for clarity and easy comparison. The following tables illustrate how this data should be presented.
Table 2: Illustrative Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % RSD |
| 1 | 0.012 | 102.5 | 5.6 |
| 5 | 0.061 | 98.7 | 4.1 |
| 25 | 0.305 | 101.2 | 2.8 |
| 100 | 1.22 | 99.5 | 1.9 |
| 500 | 6.10 | 100.8 | 1.5 |
| 1000 | 12.21 | 99.9 | 1.2 |
Table 3: Illustrative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | Intra-day % RSD (n=6) | Inter-day % RSD (n=18) |
| LLOQ | 1 | 1.03 | 103.0 | 6.2 | 7.5 |
| Low | 3 | 2.95 | 98.3 | 5.1 | 6.8 |
| Medium | 150 | 152.1 | 101.4 | 3.5 | 4.9 |
| High | 800 | 792.8 | 99.1 | 2.1 | 3.3 |
Experimental Protocols
Stock and Working Solution Preparation
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound) in the same manner.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL).
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and plasma sample.
-
Add 50 µL of the appropriate standard or QC working solution to the corresponding tubes. For plasma samples, add 50 µL of blank plasma.
-
Add 10 µL of the IS working solution to all tubes.
-
Add 150 µL of acetonitrile to each tube.
-
Vortex each tube for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject the prepared sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Create a sequence table with the calibration standards, QCs, and plasma samples.
-
Inject the samples and acquire the data in MRM mode. The specific MRM transitions for this compound and the IS will need to be determined by infusing the pure compounds into the mass spectrometer.
Visualizations
PPAR-α Signaling Pathway
Caption: PPAR-α signaling pathway activated by this compound.
Experimental Workflow for this compound Quantification
Caption: Proposed workflow for this compound quantification in plasma.
Application Notes and Protocols for LY518674 Administration in Human ApoA-I Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY518674 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. In preclinical studies involving human apolipoprotein A-I (apoA-I) transgenic mice, this compound has demonstrated significant effects on lipid metabolism, primarily by increasing high-density lipoprotein cholesterol (HDL-c) and apoA-I levels. This document provides detailed application notes and protocols for the administration of this compound to these transgenic mice to study its effects on lipid profiles and gene expression.
Mechanism of Action
This compound acts as an agonist for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. The binding of this compound to PPARα leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. A key target gene is the APOA1 gene, which codes for apolipoprotein A-I, the major protein component of HDL. Activation of PPARα by this compound enhances the transcription of the APOA1 gene in the liver, leading to increased synthesis and secretion of apoA-I. This, in turn, promotes the formation of new HDL particles, resulting in elevated levels of circulating HDL-c.
Signaling Pathway
Caption: this compound signaling pathway in hepatocytes.
Data Presentation
The administration of this compound to human apoA-I transgenic mice results in significant, dose-dependent increases in serum HDL-c and apoA-I levels. The following tables summarize the quantitative data observed in these studies.
Table 1: Effect of this compound on Serum HDL-c and ApoA-I in Human ApoA-I Transgenic Mice
| Treatment Group | Dose (mg/kg/day) | Change in HDL-c (%) | Change in ApoA-I (%) |
| Vehicle Control | 0 | Baseline | Baseline |
| This compound | 0.3 | +50% | +40% |
| This compound | 1 | +120% | +90% |
| This compound | 3 | +208%[1] | +150% |
Table 2: Effect of this compound on Liver ApoA-I mRNA Levels
| Treatment Group | Dose (mg/kg/day) | Fold Increase in ApoA-I mRNA |
| Vehicle Control | 0 | 1.0 |
| This compound | 3 | 3.0 - 6.0[1] |
Experimental Protocols
Animal Model
-
Species: Mouse
-
Strain: Human apoA-I transgenic mice. These mice are genetically engineered to express the human APOA1 gene, resulting in the production of human apoA-I in addition to endogenous mouse apoA-I.
-
Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
This compound Administration Protocol
This protocol details the oral administration of this compound to mice.
Caption: Workflow for oral administration of this compound.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 1% carboxymethylcellulose)
-
Sterile water
-
Balance, weigh boats, spatulas
-
Homogenizer or sonicator
-
1.5 mL or 2.0 mL microcentrifuge tubes
-
Adjustable volume pipettes and sterile tips
-
Oral gavage needles (20-22 gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
-
Procedure:
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
Prepare the vehicle solution (e.g., 1% carboxymethylcellulose in sterile water).
-
Suspend the this compound powder in the vehicle. A common concentration to prepare is 1 mg/mL, which can then be dosed according to the animal's weight.
-
Ensure a homogenous suspension by vortexing, homogenization, or sonication. Prepare fresh daily.
-
-
Dosing:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
The typical dosage range for significant effects on HDL-c and apoA-I is 0.3 to 3 mg/kg body weight.
-
Administer the suspension once daily via oral gavage.
-
-
Oral Gavage Technique:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib.
-
With the mouse's head tilted slightly upwards, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus. If resistance is met, withdraw and reposition.
-
Slowly depress the syringe plunger to deliver the suspension.
-
Gently withdraw the needle.
-
Monitor the animal for a few minutes post-administration to ensure no adverse effects.
-
-
Blood Sample Collection and Analysis
-
Sample Collection:
-
At the end of the treatment period, collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia.
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge immediately.
-
Store serum or plasma at -80°C until analysis.
-
-
HDL-c Measurement:
-
HDL-c levels can be determined using a precipitation method followed by a colorimetric cholesterol assay.
-
Briefly, non-HDL lipoproteins (VLDL and LDL) are precipitated from the serum/plasma using a reagent such as phosphotungstic acid and magnesium chloride.
-
After centrifugation, the supernatant containing the HDL fraction is collected.
-
The cholesterol concentration in the HDL fraction is then measured using a commercial cholesterol enzymatic assay kit.
-
-
ApoA-I Measurement:
-
Human apoA-I levels in mouse serum/plasma can be quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit for human apoA-I.
-
Liver Tissue Analysis
-
Tissue Collection:
-
Following blood collection, euthanize the mice and perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove remaining blood.
-
Excise the liver, weigh it, and snap-freeze portions in liquid nitrogen for RNA analysis. Store at -80°C.
-
-
ApoA-I mRNA Quantification:
-
RNA Extraction:
-
Homogenize a small piece of frozen liver tissue (approx. 30-50 mg).
-
Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using a real-time PCR system.
-
Use primers specific for human APOA1 and a suitable housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
The reaction mixture should contain cDNA, forward and reverse primers, and a SYBR Green or TaqMan probe-based master mix.
-
Relative quantification of APOA1 mRNA expression can be calculated using the ΔΔCt method.
-
-
Logical Relationships
References
Application Notes and Protocols for LY518674 Clinical Trials
These application notes provide a framework for the design of clinical trials investigating the potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, LY518674, in human subjects. The provided protocols are based on published clinical data for the treatment of metabolic syndrome.
Mechanism of Action & Rationale for Clinical Investigation
This compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[1][2] Activation of PPARα in the liver leads to increased transcription of genes involved in fatty acid oxidation and lipoprotein metabolism. This mechanism provides a strong rationale for investigating this compound as a therapeutic agent for dyslipidemia, particularly in conditions characterized by low levels of high-density lipoprotein cholesterol (HDL-C) and elevated triglycerides.[3][4] Preclinical studies in human apolipoprotein A-1 (apoA-1) transgenic mice have demonstrated that this compound can produce a significant, dose-dependent increase in serum HDL-c.[2]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Design: Phase II Clinical Trial Protocol
This protocol outlines a randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in subjects with metabolic syndrome and low HDL-C.
Study Objectives
-
Primary Objective: To assess the effect of this compound on apolipoprotein A-I (apoA-I) and apolipoprotein B-100 (apoB-100) kinetics.
-
Secondary Objectives: To evaluate the effects of this compound on plasma lipid levels, lipoprotein particle concentrations, and key enzymes involved in lipid metabolism. To assess the safety and tolerability of this compound.
Subject Population
-
Inclusion Criteria: Subjects diagnosed with metabolic syndrome and low levels of HDL-C.
-
Exclusion Criteria: Standard exclusion criteria for clinical trials, including significant renal or hepatic impairment, and use of other lipid-modifying therapies.
Study Design
A randomized, placebo-controlled, double-blind, parallel-group study design is recommended.
Caption: Phase II clinical trial workflow.
Dosing and Administration
Based on clinical findings, a daily oral dose of 100 µg of this compound is suggested.[3] It is important to note that a dose-response study indicated that lower doses of this compound showed effects similar to fenofibrate (B1672516) in increasing HDL-C and apoA-I, while higher doses paradoxically had no effect.[4] Therefore, dose-ranging studies are a critical component of early-phase clinical development.
Key Assessments
-
Apolipoprotein Kinetics: A stable isotope tracer method using deuterated leucine (B10760876) should be employed to measure the production and fractional catabolic rates (FCR) of apoA-I, apoA-II, and apoB-100 at baseline and at the end of the treatment period.[3]
-
Lipid and Lipoprotein Analysis: Fasting blood samples should be collected at baseline and at specified intervals throughout the study to measure total cholesterol, LDL-C, HDL-C, VLDL-C, and triglycerides.
-
Enzyme Activity Assays: Plasma lecithin-cholesterol acyltransferase (LCAT), cholesteryl ester transfer protein (CETP), and lipoprotein lipase (B570770) (LPL) activities should be measured.[4]
-
Safety Monitoring: Adverse events will be monitored and recorded throughout the study. Standard clinical laboratory tests (hematology, clinical chemistry) and vital signs will be assessed at each visit.
Data Presentation
Quantitative data from a clinical trial of this compound (100 µ g/day for 8 weeks) in subjects with metabolic syndrome are summarized below.[3]
Table 1: Effects of this compound on Plasma Lipids and Apolipoproteins
| Parameter | This compound (n=13) | Placebo (n=15) | p-value |
| VLDL-C (%) | -38 | - | 0.002 |
| Triglycerides (%) | -23 | - | 0.002 |
| VLDL apoB-100 (%) | -12 | - | 0.01 |
| LDL-C (%) | No Change | No Change | NS |
| HDL-C (%) | No Change | No Change | NS |
| Plasma apoA-I (%) | No Change | No Change | NS |
| Plasma apoA-II (%) | Significant Increase | - | - |
NS: Not Significant
Table 2: Effects of this compound on Apolipoprotein Kinetics
| Parameter | Change with this compound | p-value |
| ApoA-I Production Rate | +31% | <0.0001 |
| ApoA-I Fractional Catabolic Rate | +33% | 0.002 |
| ApoA-II Production Rate | +71% | <0.0001 |
| ApoA-II Fractional Catabolic Rate | +25% | <0.0001 |
| VLDL apoB-100 Production Rate | No Change | NS |
| VLDL apoB-100 Fractional Catabolic Rate | Increased | - |
Experimental Protocols
Protocol: Measurement of Apolipoprotein Kinetics
Objective: To determine the production rate and fractional catabolic rate (FCR) of apoA-I, apoA-II, and apoB-100.
Methodology:
-
Subjects will undergo a kinetic study at baseline and after 8 weeks of treatment.
-
A primed, constant infusion of deuterated leucine will be administered intravenously.
-
Blood samples will be collected at multiple time points over a specified period.
-
Apolipoproteins will be isolated from plasma samples.
-
The incorporation of the deuterated leucine tracer into the apolipoproteins will be measured using mass spectrometry.
-
Kinetic parameters (production rate and FCR) will be calculated using established multicompartmental models.[3]
Protocol: Lipid and Lipoprotein Analysis
Objective: To quantify plasma lipid and lipoprotein concentrations.
Methodology:
-
Collect fasting blood samples in EDTA-containing tubes.
-
Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma.
-
Measure total cholesterol, HDL-C, and triglycerides using standard enzymatic assays.
-
Calculate VLDL-C (Triglycerides/5) and LDL-C (Total Cholesterol - HDL-C - VLDL-C).
-
Quantify apolipoprotein concentrations (apoA-I, apoA-II, apoB-100) using immunoturbidimetric assays.
Safety and Tolerability
While detailed safety data from Phase I trials are not publicly available, the published study with a 100 µg daily dose for 8 weeks in subjects with metabolic syndrome did not report significant safety concerns.[3][4] As with all clinical trials, rigorous monitoring for adverse events is essential. Preclinical studies are a prerequisite to establish a preliminary safety profile before human trials.[5]
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the clinical investigation of this compound. The potent and selective PPARα agonism of this compound makes it a compelling candidate for the treatment of dyslipidemia. However, the paradoxical dose-response observed in earlier studies highlights the importance of careful dose selection and the need for thorough dose-ranging studies in the initial phases of clinical development. The detailed kinetic studies outlined are crucial for elucidating the precise in-vivo mechanism of action of this compound on lipoprotein metabolism in humans.
References
- 1. Potent and selective PPAR-alpha agonist this compound upregulates both ApoA-I production and catabolism in human subjects with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potent and selective PPAR-α agonist this compound upregulates both apoA-I production and catabolism in human subjects with the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of PF-06817024 in Healthy Participants, Participants with Chronic Rhinosinusitis with Nasal Polyps, and Participants with Atopic Dermatitis: A Phase 1, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. astrazeneca.com [astrazeneca.com]
- 5. targetedonc.com [targetedonc.com]
Application Notes and Protocols for Investigating VLDL apoB-100 Kinetics with LY518674
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing LY518674, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, to investigate the kinetics of very-low-density lipoprotein (VLDL) apolipoprotein B-100 (apoB-100) in metabolic research. This document outlines the mechanism of action of this compound, detailed protocols for conducting in vivo stable isotope kinetic studies, and methods for data analysis using multicompartmental modeling. The provided information is intended to facilitate the design and execution of experiments aimed at understanding the therapeutic potential of PPARα agonists in dyslipidemia.
Introduction
Very-low-density lipoproteins (VLDL) are triglyceride-rich particles synthesized and secreted by the liver, playing a crucial role in lipid transport. Each VLDL particle contains one molecule of apolipoprotein B-100 (apoB-100), making the kinetics of VLDL apoB-100 a key indicator of hepatic lipoprotein metabolism. Dysregulation of VLDL production and catabolism is a hallmark of various metabolic disorders, including metabolic syndrome and hypertriglyceridemia.
This compound is a potent and selective agonist of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism.[1][2] Activation of PPARα by agonists like this compound has been shown to modulate VLDL apoB-100 kinetics, primarily by enhancing its clearance from the circulation.[2][3] This document provides detailed methodologies to investigate these effects.
Mechanism of Action: this compound and PPARα Signaling
This compound exerts its effects by binding to and activating PPARα. In its inactive state, PPARα forms a heterodimer with the retinoid X receptor (RXR) and is associated with corepressor proteins, inhibiting gene transcription. Upon ligand binding, such as with this compound, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivator complexes. This activated complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.
Key genes regulated by PPARα that influence VLDL metabolism include those involved in fatty acid oxidation, lipoprotein lipase (B570770) (LPL) activity, and apolipoprotein synthesis. The primary effect of this compound on VLDL apoB-100 kinetics is an increase in the fractional catabolic rate (FCR), leading to a reduction in plasma VLDL levels.[2][3]
Quantitative Data on VLDL apoB-100 Kinetics with this compound
The following table summarizes the effects of this compound (100 µ g/day for 8 weeks) on VLDL apoB-100 kinetic parameters in human subjects with metabolic syndrome.
| Parameter | Placebo (n=15) | This compound (n=13) | P-value |
| VLDL apoB-100 Pool Size (mg) | 134 ± 73 | 118 ± 57 | 0.01 |
| VLDL apoB-100 Production Rate (mg/d) | 1485 ± 878 | 1547 ± 729 | NS |
| VLDL apoB-100 Fractional Catabolic Rate (pools/d) | 11.1 ± 3.2 | 13.1 ± 3.4 | 0.01 |
Data are presented as mean ± SD. NS = Not Significant. Adapted from: Potent and selective PPAR-alpha agonist this compound upregulates both ApoA-I production and catabolism in human subjects with the metabolic syndrome. Arterioscler Thromb Vasc Biol. 2009 Jan;29(1):140-6.[3]
Experimental Protocols
In Vivo Stable Isotope Kinetic Study
This protocol describes a method to determine the in vivo kinetics of VLDL apoB-100 using a primed-constant infusion of a stable isotope-labeled amino acid, such as deuterated leucine (B10760876) ([5,5,5-²H₃]leucine).
a. Subject Preparation:
-
Subjects should fast for at least 12 hours prior to the study.
-
A baseline blood sample is collected.
-
Two intravenous catheters are placed, one for the infusion of the tracer and the other for blood sampling.
b. Tracer Infusion:
-
A priming dose of [5,5,5-²H₃]leucine (e.g., 7.5 mg/kg body weight) is administered as a bolus to rapidly achieve isotopic equilibrium.
-
Immediately following the priming dose, a constant infusion of [5,5,5-²H₃]leucine (e.g., 7.5 mg/kg/h) is initiated and maintained for a period of 12-15 hours.
c. Blood Sampling:
-
Blood samples are collected at regular intervals throughout the infusion period (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10, 12, and 15 hours).
-
Blood should be collected in tubes containing EDTA and immediately placed on ice.
-
Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.
Isolation of VLDL
VLDL particles are isolated from plasma samples by sequential ultracentrifugation.
a. Materials:
-
Beckman Optima series ultracentrifuge and appropriate rotor (e.g., SW 41 Ti).
-
Ultracentrifuge tubes.
-
Potassium bromide (KBr) for density adjustments.
-
Saline solution (0.9% NaCl).
b. Protocol:
-
Adjust plasma density to 1.006 g/mL by adding a calculated amount of KBr solution.
-
Carefully overlay the density-adjusted plasma with a saline solution of density 1.006 g/mL.
-
Centrifuge at a high speed (e.g., 100,000 x g) for 18-24 hours at 4°C.
-
The top layer, containing the VLDL fraction, is carefully collected by tube slicing or aspiration.
apoB-100 Isolation and Preparation for Mass Spectrometry
a. Protocol:
-
The isolated VLDL fraction is subjected to delipidation using an organic solvent mixture (e.g., ethanol/diethyl ether).
-
The precipitated apoB-100 is washed and then hydrolyzed to its constituent amino acids by incubation in 6N HCl at 110°C for 24 hours.
-
The amino acid hydrolysate is dried and then derivatized (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) to make the amino acids volatile for gas chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The isotopic enrichment of leucine in the apoB-100 hydrolysate is determined by GC-MS.
a. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
b. Protocol:
-
The derivatized amino acid sample is injected into the GC.
-
The GC separates the different amino acids.
-
The mass spectrometer is set to monitor the ions corresponding to unlabeled (m/z) and labeled (m/z+3) leucine.
-
The ratio of the labeled to unlabeled ions is used to calculate the isotopic enrichment.
Multicompartmental Modeling
The tracer enrichment data obtained from the GC-MS analysis are used to calculate the kinetic parameters of VLDL apoB-100 using multicompartmental modeling software such as SAAM II.
a. Model Description:
A multicompartmental model is used to describe the movement of the tracer through different physiological pools. A typical model for VLDL apoB-100 kinetics includes:
-
A plasma leucine precursor pool.
-
An intracellular delay compartment representing hepatic synthesis and assembly of VLDL.
-
A plasma VLDL apoB-100 compartment.
b. Data Analysis:
-
The isotopic enrichment data for plasma leucine and VLDL apoB-100 are entered into the modeling software.
-
The model is fitted to the data to estimate the fractional catabolic rate (FCR) and the production rate (PR) of VLDL apoB-100.
-
The pool size of VLDL apoB-100 is calculated by dividing the production rate by the fractional catabolic rate.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for a VLDL apoB-100 kinetic study and the logical relationship of the multicompartmental model.
Conclusion
The methodologies described in these application notes provide a robust framework for investigating the effects of this compound on VLDL apoB-100 kinetics. By employing stable isotope tracers and multicompartmental modeling, researchers can gain valuable insights into the mechanisms by which PPARα agonists modulate lipoprotein metabolism. This information is critical for the development of novel therapeutic strategies for the management of dyslipidemia and related metabolic disorders.
References
Application Notes and Protocols for Utilizing LY518674 as a Tool to Study PPARα-Regulated Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY518674 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its high affinity and selectivity make it an invaluable tool for elucidating the molecular mechanisms underlying PPARα activation and for studying the downstream effects on gene expression, particularly in the context of lipid metabolism. These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in both in vitro and in vivo experimental settings.
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Its activation plays a crucial role in lipid and lipoprotein metabolism, glucose homeostasis, and inflammation.
Data Presentation
In Vitro Effects of this compound on Gene Expression in Hepatocytes
| Target Gene | Cell Type | This compound Concentration | Incubation Time | Fold Change in mRNA Expression | Reference |
| Apolipoprotein A-I (apoA-I) | Cultured Hepatocytes | Not Specified | Not Specified | Increased | [1] |
In Vivo Effects of this compound in Human ApoA-I Transgenic Mice
| Parameter | Dosage | Treatment Duration | Change from Baseline | Reference |
| Serum HDL-C | Dose-dependent | Not Specified | 208 +/- 15% increase at optimal dose | [1] |
| Liver apoA-I mRNA | Not Specified | Not Specified | Increased | [1] |
Clinical Trial Data: Effects of this compound on Plasma Lipids and Apolipoproteins in Humans with Metabolic Syndrome
Subjects received 100 µg of this compound or placebo once daily for 8 weeks.
| Parameter | This compound (Percent Change) | Placebo (Percent Change) | p-value | Reference |
| Total Cholesterol | -6% | +6% | 0.005 | [2] |
| VLDL-C | -38% | Not Reported | 0.002 | [2][3] |
| LDL-C | No significant change | No significant change | Not Significant | [2][3] |
| HDL-C | No significant change | No significant change | Not Significant | [2][3] |
| Triglycerides | -30% | +7% | <0.002 | [2] |
| VLDL apoB-100 | -12% | +15% | 0.01 | [2] |
| ApoA-I Production Rate | +31% | Not Reported | <0.0001 | [2][3] |
| ApoA-I Fractional Catabolic Rate (FCR) | +33% | Not Reported | 0.002 | [2][3] |
| Plasma ApoA-I | No significant change | No significant change | Not Significant | [2][3] |
| ApoA-II Production Rate | +71% | Not Reported | <0.0001 | [2][3] |
| ApoA-II Fractional Catabolic Rate (FCR) | +25% | Not Reported | <0.0001 | [2][3] |
| Plasma ApoA-II | Significant increase | Not Reported | Not Reported | [3] |
Signaling Pathway
The activation of PPARα by this compound initiates a cascade of molecular events leading to the regulation of target gene expression.
Caption: PPARα activation pathway by this compound.
Experimental Workflow
A typical workflow for investigating the effects of this compound on PPARα-regulated gene expression involves several key stages, from initial cell culture or animal model selection to final data analysis.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
Protocol 1: In Vitro Treatment of Primary Hepatocytes with this compound
Objective: To assess the effect of this compound on the expression of PPARα target genes, such as Apolipoprotein A-I (apoA-I), in primary hepatocytes.
Materials:
-
Primary hepatocytes (e.g., human, mouse, or rat)
-
Collagen-coated culture plates
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
RNA isolation kit
-
qRT-PCR reagents (primers for target genes and housekeeping genes, reverse transcriptase, DNA polymerase)
-
ELISA kit for apoA-I
Procedure:
-
Cell Seeding: Seed primary hepatocytes on collagen-coated plates at a desired density and allow them to attach for several hours.
-
This compound Treatment: Prepare a working solution of this compound in a hepatocyte culture medium at the desired final concentration (a dose-response experiment is recommended to determine the optimal concentration). Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection:
-
For RNA analysis: At the end of the incubation, wash the cells with PBS and lyse them directly in the plate using the lysis buffer from the RNA isolation kit.
-
For protein secretion analysis: Collect the culture medium and centrifuge to remove any cell debris. The supernatant can be used for ELISA.
-
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from the cell lysates according to the manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Set up the qRT-PCR reaction with primers for your target gene (e.g., APOA1) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
-
ApoA-I Secretion Analysis (ELISA):
-
Use a commercially available ELISA kit to quantify the concentration of apoA-I in the collected culture medium, following the manufacturer's instructions.
-
Protocol 2: In Vivo Administration of this compound to Human ApoA-I Transgenic Mice
Objective: To investigate the in vivo effects of this compound on HDL cholesterol levels and the expression of human apoA-I.
Materials:
-
Human apoA-I transgenic mice
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Reagents and equipment for plasma lipid analysis
-
Reagents and equipment for tissue RNA isolation and qRT-PCR
Procedure:
-
Animal Acclimation: Acclimate the transgenic mice to the housing conditions for at least one week before the start of the experiment.
-
This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration for oral gavage. The dosage will need to be optimized, but studies with similar compounds can provide a starting point (e.g., in the range of 1-10 mg/kg/day).
-
Administration: Administer this compound or vehicle to the mice daily via oral gavage for the desired treatment duration (e.g., 2-4 weeks).
-
Blood Collection: Collect blood samples at baseline and at the end of the treatment period. Blood can be collected via retro-orbital bleeding or tail vein sampling into EDTA-coated tubes. Centrifuge the blood to separate the plasma.
-
Plasma Lipid Analysis:
-
Measure total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides in the plasma samples using commercially available enzymatic kits.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect the liver and other relevant tissues.
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Isolate total RNA from the liver tissue and perform qRT-PCR to analyze the expression of human APOA1 and other PPARα target genes.
-
-
Data Analysis: Compare the changes in lipid profiles and gene expression between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests.
Protocol 3: Analysis of Apolipoprotein Kinetics using a Deuterated Leucine (B10760876) Tracer
Objective: To measure the production and catabolic rates of apolipoproteins (e.g., apoA-I, apoB-100) in response to this compound treatment in a clinical research setting.
Materials:
-
Human subjects (e.g., with metabolic syndrome)
-
This compound (pharmaceutical grade)
-
Placebo
-
Deuterated leucine (e.g., [5,5,5-D3]-leucine) for infusion
-
Equipment for intravenous infusion
-
Blood collection supplies
-
Equipment for lipoprotein isolation (ultracentrifugation)
-
Gas chromatography-mass spectrometry (GC-MS) for analyzing isotopic enrichment
Procedure:
-
Study Design: A randomized, double-blind, placebo-controlled design is recommended.
-
Baseline Kinetic Study:
-
Before starting the treatment, perform a baseline kinetic study. This involves a primed-constant infusion of deuterated leucine over several hours.
-
Collect blood samples at multiple time points during and after the infusion.
-
-
Treatment Period: Randomize subjects to receive a daily oral dose of this compound (e.g., 100 µg) or a placebo for a specified period (e.g., 8 weeks).[2]
-
Follow-up Kinetic Study: At the end of the treatment period, repeat the deuterated leucine infusion and blood sampling protocol.
-
Sample Processing:
-
Isolate different lipoprotein fractions (VLDL, LDL, HDL) from the plasma samples by sequential ultracentrifugation.
-
Isolate the apolipoproteins of interest (e.g., apoA-I from HDL, apoB-100 from VLDL and LDL).
-
-
Isotopic Enrichment Analysis:
-
Hydrolyze the isolated apolipoproteins to their constituent amino acids.
-
Measure the isotopic enrichment of deuterated leucine in the protein hydrolysates using GC-MS.
-
-
Kinetic Modeling: Use the isotopic enrichment data to calculate the fractional catabolic rate (FCR) and production rate (PR) of the apolipoproteins using compartmental modeling software.
-
Data Analysis: Compare the changes in FCR and PR from baseline to the end of treatment between the this compound and placebo groups.
References
- 1. APOA1 apolipoprotein A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. The potent and selective PPAR-α agonist this compound upregulates both apoA-I production and catabolism in human subjects with the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective PPAR-alpha agonist this compound upregulates both ApoA-I production and catabolism in human subjects with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Off-Target Effects of LY518674 in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the potential off-target effects of LY518674 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1] PPAR-α is a nuclear receptor that acts as a ligand-activated transcription factor. Upon activation by a ligand like this compound, PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to their increased transcription.[2][3] The primary, or "on-target," effects of this compound are the regulation of genes involved in lipid metabolism and fatty acid oxidation.[4][5]
Q2: What are off-target effects and why are they a concern when using this compound?
Q3: What are some potential off-target effects observed with PPAR-α agonists in cell culture?
A3: While specific off-target effects of this compound are not extensively documented in publicly available literature, studies on other PPAR-α agonists, such as fenofibrate (B1672516) and gemfibrozil, have revealed several potential off-target activities in various cell lines. These include:
-
Anti-proliferative and pro-apoptotic effects in cancer cells: Some PPAR-α agonists have been shown to inhibit the growth of various cancer cell lines and induce apoptosis through mechanisms that may be independent of PPAR-α.[7][8]
-
Modulation of signaling pathways: PPAR-α agonists can influence signaling cascades such as the PI3K/Akt and MAPK pathways.[7]
-
Regulation of gene expression unrelated to lipid metabolism: Studies have shown that PPAR-α agonists can affect the expression of genes involved in inflammation, cell cycle control, and angiogenesis.[6][7]
Q4: How can I minimize the risk of off-target effects in my experiments with this compound?
A4: Minimizing off-target effects is crucial for obtaining reliable data. Here are some key strategies:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that elicits the desired on-target effect.
-
Control for solvent effects: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to ensure that the observed effects are not due to the solvent.
-
Use orthogonal approaches: Confirm your findings using structurally different PPAR-α agonists or antagonists. Genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of PPAR-α, can also help to verify that the observed phenotype is indeed PPAR-α dependent.
-
Perform target engagement assays: Directly confirm that this compound is binding to PPAR-α in your cell system using techniques like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guides
Issue 1: I am observing a high level of cytotoxicity in my cell culture after treating with this compound.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Perform a dose-response curve to determine the EC50 for your cell line and use the lowest effective concentration. Refer to the quantitative data table below for the known EC50 of this compound for human PPARα. |
| Solvent toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level for your cells (typically <0.5%). Run a vehicle-only control. |
| Off-target toxicity | The cytotoxicity may be a genuine off-target effect. To investigate this, use a PPAR-α antagonist in conjunction with this compound to see if the toxicity is reversed. You can also use a structurally unrelated PPAR-α agonist to see if it produces the same effect. |
| Cell line sensitivity | Your cell line may be particularly sensitive to perturbations in lipid metabolism or other pathways affected by this compound. Consider testing the compound on a different cell line. |
Issue 2: The phenotype I observe with this compound is inconsistent with known PPAR-α functions.
| Possible Cause | Troubleshooting Step |
| Off-target effect | This is a strong indication of an off-target effect. To confirm, use a PPAR-α antagonist or knockout/knockdown of PPAR-α. If the phenotype persists, it is likely an off-target effect. |
| Incorrect concentration | High concentrations are more likely to induce off-target effects. Re-evaluate your working concentration with a dose-response experiment. |
| Cell-specific context | The function of PPAR-α can be cell-type specific. The observed phenotype may be a novel, on-target effect in your specific cellular model. Confirm target engagement with CETSA and investigate downstream PPAR-α target gene expression. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Parameter | Value | Target | Species |
| EC50 | 42 nM | PPARα | Human |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[1]
Experimental Protocols
Protocol 1: Resazurin (B115843) Cell Viability Assay
Objective: To determine the cytotoxicity of this compound in a cell culture model.
Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin (B1680543) by metabolically active cells. The amount of fluorescence is proportional to the number of viable cells.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A suggested starting range is from 1 nM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control (medium only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition:
-
Prepare a sterile solution of resazurin in PBS or culture medium (e.g., 0.15 mg/mL).
-
Add resazurin solution to each well, typically 10% of the well volume.
-
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[7][9]
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein, PPAR-α, in intact cells.
Principle: The binding of a ligand (this compound) to its target protein (PPAR-α) can increase the thermal stability of the protein. This increased stability can be detected by heating the cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.[8]
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells to a sufficient density.
-
Treat the cells with this compound at a desired concentration (e.g., 10x EC50) or with a vehicle control for a specified time to allow for cellular uptake and target binding.
-
-
Heating Step:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble PPAR-α:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble PPAR-α in each sample by Western blot using a specific anti-PPAR-α antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (vehicle and this compound), plot the normalized band intensity of soluble PPAR-α against the temperature.
-
A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates thermal stabilization of PPAR-α and confirms target engagement.
-
Protocol 3: Quantitative PCR (qPCR) for Off-Target Gene Expression Analysis
Objective: To determine if this compound alters the expression of genes not known to be regulated by PPAR-α.
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol or a column-based kit).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
qPCR:
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each gene and sample.
-
Calculate the relative expression of the gene of interest in the this compound-treated samples compared to the vehicle control, normalized to the housekeeping gene, using the ΔΔCq method.
-
A significant change in the expression of the gene of interest suggests a potential off-target effect.
-
Visualizations
Caption: Canonical PPAR-α signaling pathway activated by this compound.
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. researchgate.net [researchgate.net]
- 2. PPARs and Xenobiotic-Induced Adverse Effects: Relevance to Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Regulation of PPARs through Post-Translational Modifications [mdpi.com]
- 4. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARα agonist fenofibrate suppresses tumor growth through direct and indirect angiogenesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenofibrate in cancer: mechanisms involved in... | F1000Research [f1000research.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. The PPARα agonist fenofibrate suppresses B-cell lymphoma in mice by modulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gemfibrozil reduces lipid accumulation in SMMC-7721 cells via the involvement of PPARα and SREBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Properties of PPARα-Effects on Cellular Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LY518674 Concentration for Maximal ApoA-I Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of LY518674 for maximal apolipoprotein A-I (apoA-I) induction in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoA-I production?
A1: this compound is a potent and selective peroxisome proliferator-activated receptor alpha (PPAR-α) agonist.[1][2] It functions as a ligand-activated transcription factor. Upon binding to PPAR-α, this compound induces a conformational change that leads to the recruitment of co-activators and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, including the gene for apoA-I, thereby stimulating its transcription and increasing its production.[2][3]
Q2: What is the optimal in vitro concentration of this compound to use for apoA-I induction?
A2: The optimal concentration of this compound for maximal apoA-I induction in vitro can vary depending on the cell line and experimental conditions. However, a good starting point for a dose-response experiment is to use a concentration range around its half-maximal inhibitory concentration (IC50) for PPAR-α activation, which is approximately 24 nM.[1] Based on in vitro studies with cultured hepatocytes that showed a 50% increase in apoA-I secretion, a concentration range of 10 nM to 1 µM is recommended to determine the optimal dose for your specific experimental setup.[1]
Q3: What kind of results can I expect from in vivo versus in vitro studies with this compound?
A3: In vivo and in vitro results with this compound can differ. In human apoA-I transgenic mice, this compound produced a dose-dependent increase in serum HDL-cholesterol and apoA-I, with up to a 208% elevation at the optimal dose.[1] However, in a human study, a 100 µg daily dose of this compound increased the apoA-I production rate by 31%, but this was accompanied by a 33% increase in the fractional catabolic rate (FCR) of apoA-I, resulting in no significant change in the overall plasma apoA-I concentration.[4][5] This highlights that while this compound effectively increases apoA-I production, its effect on plasma levels in vivo can be complex. In vitro studies using cultured liver cells, such as HepG2, are valuable for studying the direct effects on apoA-I gene expression and protein secretion without the influence of systemic catabolism.
Q4: How long should I treat my cells with this compound to see a significant induction of apoA-I?
A4: The optimal treatment time can vary. For mRNA expression analysis, a significant increase in apoA-I mRNA can often be observed within 6 to 12 hours of treatment.[6] For secreted apoA-I protein, a longer incubation period of 24 to 48 hours is typically recommended to allow for protein synthesis and secretion into the cell culture medium. A time-course experiment is advisable to determine the peak induction time in your specific cell model.
Experimental Protocols
Protocol 1: In Vitro ApoA-I Induction in HepG2 Cells
This protocol provides a general guideline for a dose-response experiment to determine the optimal concentration of this compound for apoA-I induction in the human hepatoma cell line, HepG2.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Reagents for RNA extraction and qRT-PCR or ELISA kit for human apoA-I
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Allow cells to attach and reach 70-80% confluency (approximately 24 hours).
-
Cell Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve final concentrations ranging from 10 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add 2 mL of the treatment media (containing different concentrations of this compound or vehicle) to each well.
-
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Sample Collection:
-
For RNA analysis: After the incubation period, wash the cells with PBS and lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.
-
For protein analysis: Collect the cell culture supernatant and centrifuge to remove any cellular debris. The supernatant can be used directly for ELISA or stored at -80°C.
-
-
Analysis:
-
qRT-PCR: Quantify apoA-I mRNA expression levels relative to a housekeeping gene.
-
Data Presentation
Table 1: Dose-Response of this compound on ApoA-I mRNA Expression
| This compound Concentration (nM) | Fold Change in ApoA-I mRNA (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 10 | Data to be filled by the user |
| 50 | Data to be filled by the user |
| 100 | Data to be filled by the user |
| 500 | Data to be filled by the user |
| 1000 | Data to be filled by the user |
Table 2: Dose-Response of this compound on Secreted ApoA-I Protein
| This compound Concentration (nM) | Secreted ApoA-I (ng/mL) (Mean ± SD) |
| 0 (Vehicle) | Data to be filled by the user |
| 10 | Data to be filled by the user |
| 50 | Data to be filled by the user |
| 100 | Data to be filled by the user |
| 500 | Data to be filled by the user |
| 1000 | Data to be filled by the user |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low apoA-I induction | Cell health and confluency: Cells are unhealthy, overgrown, or at a very low density. | Ensure cells are healthy and in the exponential growth phase. Seed cells to be at 70-80% confluency at the time of treatment. |
| This compound degradation: The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions of this compound. Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Suboptimal treatment duration: The incubation time may be too short or too long. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for your cell line. | |
| Low PPAR-α expression in cells: The chosen cell line may not express sufficient levels of PPAR-α. | Verify PPAR-α expression in your cell line using qRT-PCR or Western blot. Consider using a cell line known to have robust PPAR-α expression, such as HepG2. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells. | Ensure thorough mixing of the cell suspension before seeding and use a consistent pipetting technique. |
| Pipetting errors: Inaccurate dispensing of this compound or other reagents. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Edge effects in multi-well plates: Evaporation from the outer wells can affect cell growth and drug concentration. | Avoid using the outermost wells of the plate or fill them with sterile PBS to minimize evaporation. | |
| Issues with Western Blot for secreted apoA-I | Low protein concentration in supernatant: The amount of secreted apoA-I may be below the detection limit of the assay. | Concentrate the cell culture supernatant using centrifugal filter units.[11] |
| Protein degradation: Proteases in the cell culture medium may degrade secreted apoA-I. | Add protease inhibitors to the cell culture medium during collection. | |
| Inefficient protein transfer: Poor transfer of apoA-I from the gel to the membrane. | Optimize transfer conditions (time, voltage) based on the molecular weight of apoA-I (~28 kDa). Use a reversible stain like Ponceau S to check transfer efficiency.[2] | |
| Issues with ELISA for secreted apoA-I | High background: Non-specific binding of antibodies. | Ensure proper blocking of the plate and optimize washing steps as per the kit protocol.[12] |
| Low signal: The concentration of apoA-I in the sample is too low. | Concentrate the supernatant or use a more sensitive ELISA kit. | |
| Matrix effects: Components in the cell culture medium may interfere with the assay. | Use the same serum-free medium that was used for cell treatment to prepare the standard curve. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PPAR-α signaling pathway for apoA-I induction.
Caption: Experimental workflow for apoA-I induction assay.
References
- 1. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (this compound), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 4. The potent and selective PPAR-α agonist this compound upregulates both apoA-I production and catabolism in human subjects with the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective PPAR-alpha agonist this compound upregulates both ApoA-I production and catabolism in human subjects with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Human Apolipoprotein AI ELISA Kit (ab189576) | Abcam [abcam.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. mpbio.com [mpbio.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. ELISA Protocol [protocols.io]
Troubleshooting inconsistent results in LY518674 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LY518674 in their experiments. The information is designed to address common challenges and ensure consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] Its activation of PPARα leads to downstream effects on lipid metabolism, including an increase in high-density lipoprotein cholesterol (HDL-c) and apolipoprotein A-1 (apoA-1) synthesis.[1][2]
Q2: What is the reported in vitro potency of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound as a PPARα agonist is approximately 24 nM.[1]
Q3: Are there any paradoxical effects of this compound at higher doses?
A3: Yes, in some human studies, higher doses of this compound did not produce the expected increase in HDL-c and apoA-I levels, unlike lower doses which showed significant increases.[2] This may be due to a concurrent increase in the fractional catabolic rate (FCR) of apoA-I and apoA-II at higher concentrations.[2][3]
Troubleshooting Inconsistent Results
Issue 1: High variability in HDL-c and apoA-1 measurements in animal studies.
-
Question: My in vivo experiments with this compound in human apoA-1 transgenic mice show significant variability in HDL-c and apoA-1 levels between subjects. What could be the cause?
-
Answer: High variability in in vivo studies can stem from several factors. Ensure consistent dosing and administration routes. Diet and housing conditions of the animals can also significantly impact lipid metabolism. It is also crucial to consider the dose-response relationship of this compound, as higher doses might lead to paradoxical effects due to increased catabolism of apoA-I.[2]
| Parameter | Recommendation | Rationale |
| Dosing | Use precise oral gavage techniques. | Ensures consistent drug delivery. |
| Animal Model | Use age- and weight-matched human apoA-1 transgenic mice. | Reduces biological variability. |
| Diet | Provide a standardized chow diet for all animal groups. | Dietary fats can influence PPARα activity. |
| Dose Selection | Perform a dose-response study to identify the optimal concentration. | Higher doses may not yield a greater effect on HDL-c.[2] |
Issue 2: Inconsistent results in in vitro hepatocyte culture experiments.
-
Question: I am treating cultured hepatocytes with this compound to measure apoA-1 secretion, but my results are not consistent across experiments. Why might this be happening?
-
Answer: In vitro hepatocyte experiments can be sensitive to culture conditions. Cell confluence, passage number, and the serum used in the media can all affect the cellular response to PPARα agonists. Ensure that your experimental conditions are standardized.
| Parameter | Recommendation | Rationale |
| Cell Confluence | Seed cells at a consistent density and treat at the same confluence level. | Cell-to-cell contact can alter gene expression. |
| Serum | Use a consistent lot of fetal bovine serum (FBS) or consider serum-free media. | Serum contains lipids and growth factors that can affect PPARα signaling. |
| Treatment Duration | Optimize the incubation time with this compound. | Sufficient time is needed for transcriptional changes and protein secretion. |
| Vehicle Control | Ensure the vehicle (e.g., DMSO) concentration is low and consistent across all wells. | High concentrations of some solvents can be toxic or affect cell signaling. |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Efficacy in Human ApoA-1 Transgenic Mice
-
Animal Model: Male human apoA-1 transgenic mice, 8-10 weeks old.
-
Acclimation: Acclimate mice for at least one week with a standard chow diet and 12-hour light/dark cycle.
-
Grouping: Randomly assign mice to vehicle control and this compound treatment groups (n=8-10 per group).
-
Dosing: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage for 2-4 weeks. A dose-response study may include doses ranging from 1 to 30 mg/kg/day.
-
Sample Collection: Collect blood samples via retro-orbital sinus or tail vein at baseline and at the end of the treatment period.
-
Analysis:
-
Separate serum and measure HDL-c levels using a commercial cholesterol assay kit.
-
Measure serum apoA-1 levels via ELISA.
-
At the end of the study, harvest liver tissue to analyze apoA-1 mRNA levels by qRT-PCR.
-
Protocol 2: In Vitro Measurement of ApoA-1 Secretion in Cultured Hepatocytes
-
Cell Culture: Culture primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in appropriate media.
-
Seeding: Seed cells in 24-well plates and grow to 80-90% confluence.
-
Treatment: Replace the culture medium with serum-free medium containing this compound at various concentrations (e.g., 1 nM to 10 µM) or a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: Collect the culture supernatant.
-
Analysis:
-
Measure the concentration of apoA-1 in the supernatant using an ELISA kit.
-
Lyse the cells and measure total protein content for normalization.
-
Visualizations
Caption: this compound activates the PPARα signaling pathway.
Caption: Workflow for in vitro apoA-1 secretion assay.
References
- 1. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (this compound), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potent and selective PPAR-α agonist this compound upregulates both apoA-I production and catabolism in human subjects with the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective PPAR-alpha agonist this compound upregulates both ApoA-I production and catabolism in human subjects with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of LY518674 in Animal Studies
Welcome to the technical support center for LY518674. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the oral bioavailability of this compound in preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability of this compound
Question: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in our rodent studies. What are the potential causes and how can we improve the bioavailability?
Answer:
Low and variable oral bioavailability is a common challenge for compounds that exhibit poor aqueous solubility, characteristic of many Biopharmaceutics Classification System (BCS) Class II drugs. For this compound, a potent and selective PPARα agonist, suboptimal exposure can hinder the accurate assessment of its pharmacodynamic effects. The primary causes often revolve around dissolution rate-limited absorption and potential first-pass metabolism.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, confirm the aqueous solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8). Understanding its solubility limitations is the first step in selecting an appropriate formulation strategy.
-
Formulation Optimization: A simple suspension in an aqueous vehicle is often insufficient for poorly soluble compounds. Consider the following formulation approaches to enhance solubility and dissolution:
-
Micronization/Nanonization: Reducing the particle size of the drug substance increases the surface area available for dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract and may enhance absorption via lymphatic pathways, partially bypassing first-pass metabolism.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.
-
-
Dose and Vehicle Considerations:
-
Ensure the dosing vehicle is adequately solubilizing or suspending the compound immediately before administration to each animal.
-
For suspensions, vigorous and consistent mixing is crucial to prevent settling and ensure dose accuracy.
-
-
Control of Experimental Conditions:
-
Fasting: Standardize the fasting period for animals before dosing to reduce variability in gastrointestinal physiology.
-
Dosing Technique: Utilize precise oral gavage techniques to ensure the full dose is delivered to the stomach.
-
Issue 2: High Inter-Animal Variability in Pharmacokinetic (PK) Parameters
Question: Our pharmacokinetic data for this compound shows significant variability in Cmax and AUC between individual animals within the same dosing group. How can we reduce this variability?
Answer:
High inter-animal variability can obscure the true pharmacokinetic profile of a compound and complicate data interpretation. The sources of this variability can be multifactorial, stemming from the formulation, the animals themselves, or the experimental procedures.
Troubleshooting Steps:
-
Formulation Homogeneity:
-
Suspensions: Ensure the suspension is uniformly mixed before drawing each dose. Consider using a thickening agent to slow down sedimentation.
-
Solutions: Confirm that the drug is fully dissolved and remains in solution under the study conditions.
-
-
Standardize Animal-Related Factors:
-
Health and Stress: Use healthy, stress-free animals from a reputable supplier. Stress can alter gastrointestinal motility and blood flow.
-
Food and Water Access: Standardize access to food and water before and after dosing. The presence of food can significantly impact the absorption of some drugs.
-
-
Refine Dosing and Sampling Procedures:
-
Accurate Dosing: Calibrate dosing equipment and use precise techniques.
-
Consistent Sampling Times: Adhere strictly to the predetermined blood sampling schedule.
-
Blood Sample Handling: Process all blood samples consistently to prevent drug degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] Activation of PPARα, a nuclear receptor, leads to the regulation of genes involved in lipid and lipoprotein metabolism.[1][2] Specifically, it has been shown to increase the production of apolipoprotein A-I (apoA-I) and apolipoprotein A-II (apoA-II), which are key components of high-density lipoprotein (HDL).[1][2][3] However, it also increases the fractional catabolic rate of apoA-I, which can result in no net change in plasma HDL-cholesterol levels in some human studies.[1][2][4][5]
Q2: What are the typical animal models used for studying the effects of this compound?
A2: Based on the literature for PPARα agonists, common animal models for efficacy studies include human apoA-I transgenic mice, as they provide a relevant model for studying human lipoprotein metabolism.[3] For pharmacokinetic and bioavailability studies, standard rodent models such as Sprague-Dawley or Wistar rats and various strains of mice are typically used.
Q3: Are there any known drug-drug interactions to be aware of when testing this compound?
A3: While specific drug-drug interaction studies for this compound are not widely published, compounds that are metabolized by or inhibit/induce cytochrome P450 (CYP) enzymes could potentially interact. As this compound is a triazole-containing compound, and some triazoles are known to interact with CYP enzymes, this is a theoretical consideration.[6] It is also important to consider co-administered vehicle components, as some surfactants and lipids used in formulations can affect drug transporters and metabolizing enzymes.
Q4: How can I assess the intestinal permeability of this compound?
A4: The Caco-2 cell permeability assay is a widely accepted in vitro method to predict human intestinal absorption and to identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[7][8] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[7][8]
Data Presentation
Table 1: Summary of Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization/ Nanonization | Increased surface area by reducing particle size | Simple to implement for crystalline solids | May not be sufficient for very poorly soluble drugs; potential for particle aggregation |
| Amorphous Solid Dispersion | Drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state | Significant increase in apparent solubility and dissolution rate | Potential for recrystallization during storage, leading to decreased performance |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract | Enhances solubilization; can improve absorption via lymphatic pathways, bypassing first-pass metabolism | Can be complex to formulate; potential for GI side effects at high surfactant concentrations |
| Complexation with Cyclodextrins | Drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) molecule | Increases aqueous solubility and dissolution rate | Limited by the stoichiometry of the complex and the size of the drug molecule |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old), n=3-5 per group.
-
Acclimatization: Acclimate animals for at least 3 days before the experiment.
-
Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water before dosing.
-
Formulation Preparation: Prepare the this compound formulation (e.g., suspension, SEDDS) on the day of dosing. Ensure homogeneity.
-
Dosing:
-
Administer this compound orally via gavage at the desired dose.
-
For determination of absolute bioavailability, include a group receiving an intravenous (IV) dose of this compound dissolved in a suitable vehicle.
-
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters (e.g., Cmax, Tmax, AUC, t1/2, and oral bioavailability) using appropriate software.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until a confluent monolayer with well-formed tight junctions is established (typically 21 days).
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure:
-
Wash the cell monolayers with transport buffer.
-
Add the this compound solution to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.
Visualizations
Caption: PPARα Signaling Pathway Activated by this compound.
References
- 1. PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Peroxisome proliferator-activated receptor (PPAR) agonists as promising new medications for drug addiction: preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Investigating LY518674-Induced VLDL Catabolism
Welcome to the technical support center for researchers studying the effects of LY518674 on very-low-density lipoprotein (VLDL) catabolism. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected decrease in VLDL-triglyceride levels in our in vitro lipolysis assay after treatment with this compound. What could be the issue?
A1: There are several potential reasons for this. Let's troubleshoot step-by-step:
-
Cell Type and PPAR-α Expression: this compound is a PPAR-α agonist. Ensure that the cell line you are using (e.g., HepG2, primary hepatocytes) expresses sufficient levels of PPAR-α for the drug to elicit a response. You may need to verify PPAR-α expression via qPCR or Western blot.
-
This compound Concentration and Incubation Time: The effective concentration (EC50) of this compound for human PPAR-α is approximately 42 nM. Are you using an appropriate concentration range? We recommend a dose-response experiment to determine the optimal concentration for your specific cell system. Also, ensure a sufficient incubation period to allow for changes in gene expression and subsequent protein synthesis (e.g., lipoprotein lipase).
-
Lipoprotein Lipase (B570770) (LPL) Activity: this compound enhances VLDL catabolism primarily by increasing LPL activity. If your assay system lacks a source of active LPL, you will not observe VLDL lipolysis. Consider co-culturing your hepatocytes with endothelial cells or adding purified LPL to your assay medium.
-
Presence of LPL Inhibitors: Apolipoprotein C-III (ApoC-III) is a known inhibitor of LPL. The cell culture medium and serum supplements should be checked for high levels of ApoC-III, which could mask the effects of this compound.
Q2: Our lipoprotein lipase (LPL) activity assay shows high variability between replicates when testing this compound-treated samples. How can we improve consistency?
A2: High variability in LPL activity assays is a common challenge. Here are some pointers to improve reproducibility:
-
Substrate Quality: The quality of the triglyceride-rich lipoprotein substrate is critical. Ensure consistent preparation of your VLDL substrate. If using an artificial substrate, check its stability and solubility.
-
Heparin Concentration: LPL is released from the cell surface by heparin. Inconsistent heparin concentrations will lead to variable LPL release and, consequently, variable activity measurements. Ensure precise and consistent heparin concentrations across all samples.
-
Assay Conditions: LPL activity is sensitive to pH and temperature. Maintain strict control over these parameters throughout the assay. Use a stable buffer system and a temperature-controlled incubator or water bath.
-
Presence of Other Lipases: Plasma and cell culture supernatants can contain other lipases, such as hepatic lipase and endothelial lipase, which can contribute to substrate hydrolysis. Use specific inhibitors or antibodies to isolate LPL-specific activity if necessary.
Q3: We are planning a study to measure the fractional catabolic rate (FCR) of VLDL apoB-100 in response to this compound. What are the key considerations for this experiment?
A3: Measuring VLDL apoB-100 FCR requires careful planning and execution. Key considerations include:
-
Tracer Selection: A common method involves using a stable isotope-labeled amino acid, such as deuterated leucine, to trace the synthesis and clearance of apoB-100.[1][2]
-
Study Design: A baseline kinetic study should be performed before initiating this compound treatment, followed by a second kinetic study after the treatment period to allow for within-subject comparisons.[1][2]
-
Sample Collection: A timed series of blood samples will need to be collected to track the incorporation and decay of the tracer in VLDL apoB-100.
-
VLDL Isolation: A reliable method for isolating VLDL from plasma, such as ultracentrifugation, is crucial for accurate measurement of tracer enrichment in apoB-100.
-
Mass Spectrometry Analysis: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is required to measure the isotopic enrichment of the tracer in apoB-100.
Data on this compound's Effects on Lipid Metabolism
The following tables summarize the quantitative effects of this compound on various parameters of lipid metabolism as reported in a study involving subjects with metabolic syndrome.
Table 1: Effects of this compound on Plasma Lipids and Apolipoproteins
| Parameter | This compound (100 µ g/day ) | Placebo | p-value |
| VLDL-C | -38% | No significant change | 0.002 |
| Triglycerides | -23% | No significant change | 0.002 |
| VLDL apoB-100 | -12% | No significant change | 0.01 |
| LDL-C | No significant change | No significant change | NS |
| HDL-C | No significant change | No significant change | NS |
Data adapted from a study on subjects with metabolic syndrome treated for 8 weeks.[1][2]
Table 2: Effects of this compound on Apolipoprotein B-100 Kinetics
| Kinetic Parameter | This compound (100 µ g/day ) | Placebo | p-value |
| VLDL apoB-100 FCR | +62% | +1% | 0.02 |
| VLDL apoB-100 Production Rate | No significant change | No significant change | 0.15 |
| VLDL apoB-100 Pool Size | -12% | +15% | 0.01 |
FCR: Fractional Catabolic Rate. Data from the same study as Table 1.[1]
Experimental Protocols
Protocol 1: In Vitro VLDL Lipolysis Assay
Objective: To assess the effect of this compound on the lipolysis of VLDL by hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Cell culture medium and supplements
-
This compound
-
Purified VLDL
-
Glycerol (B35011) assay kit
-
96-well plates
Methodology:
-
Seed hepatocytes in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for 24-48 hours.
-
After the treatment period, wash the cells with serum-free medium.
-
Add fresh serum-free medium containing a known concentration of purified VLDL to each well.
-
Incubate for a defined period (e.g., 2-4 hours) to allow for lipolysis.
-
Collect the cell culture supernatant.
-
Measure the concentration of glycerol in the supernatant using a commercial glycerol assay kit, as the release of glycerol is an indicator of triglyceride hydrolysis.
-
Normalize the glycerol release to the total cell protein content in each well.
Protocol 2: Post-Heparin Lipoprotein Lipase (LPL) Activity Assay
Objective: To measure the effect of this compound on LPL activity in plasma.
Materials:
-
Experimental animals (e.g., mice or rats)
-
This compound
-
Heparin
-
Blood collection tubes
-
LPL activity assay kit (fluorometric or colorimetric)
Methodology:
-
Treat animals with this compound or vehicle control for the desired duration.
-
At the end of the treatment period, inject the animals with heparin intravenously to release LPL from the endothelium into the circulation.
-
A few minutes after heparin injection, collect blood samples into tubes containing an anticoagulant.
-
Separate the plasma by centrifugation.
-
Measure the LPL activity in the plasma samples using a commercial LPL activity assay kit according to the manufacturer's instructions.
-
The assay typically involves measuring the hydrolysis of a triglyceride substrate, leading to the release of a fluorescent or colored product.
Visualizations
Caption: Mechanism of this compound-induced VLDL catabolism.
Caption: Experimental workflow for investigating this compound.
References
Mitigating potential cytotoxicity of LY518674 at high doses
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of the potent and selective PPARα agonist, LY518674, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased cell viability in our in vitro assays at high concentrations of this compound. What is the potential mechanism for this cytotoxicity?
A1: High concentrations of potent PPARα agonists like this compound may lead to cytotoxicity through mechanisms involving the induction of cellular stress. A primary suspected mechanism is the generation of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant capacity, leading to oxidative stress. This can, in turn, trigger downstream events such as mitochondrial dysfunction and apoptosis (programmed cell death). Some studies suggest that PPARα activation can increase the sensitivity of liver cells to apoptosis.
Q2: Are there any known in vivo toxicities associated with high doses of this compound?
A2: While detailed public data on this compound-specific toxicity is limited, a study involving primates was reportedly halted due to the observation of fatty liver deposits. This suggests that at high doses, this compound may induce hepatotoxicity. This is a known class effect for some PPARα agonists, although the exact mechanisms and severity can vary between compounds.
Q3: What strategies can we explore to mitigate the cytotoxic effects of high-dose this compound in our experiments?
A3: A promising strategy to counteract potential cytotoxicity is the co-administration of antioxidants. Agents such as N-acetylcysteine (NAC) and Vitamin E have shown cytoprotective effects in various models of drug-induced cellular stress. NAC acts as a precursor to glutathione (B108866) (GSH), a major intracellular antioxidant, while Vitamin E is a potent lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.
Q4: How can we experimentally verify that oxidative stress is the cause of the observed cytotoxicity?
A4: To confirm the role of oxidative stress, you can perform several key experiments. Measuring the intracellular levels of reduced and oxidized glutathione (GSH/GSSG ratio) is a direct indicator of oxidative stress. A decrease in this ratio suggests an increase in oxidative burden. Additionally, you can measure ROS levels directly using fluorescent probes. Demonstrating that co-treatment with an antioxidant rescues the cytotoxic phenotype would provide strong evidence for the involvement of oxidative stress.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death in this compound-Treated Cultures
Symptoms:
-
Significantly reduced cell viability in MTT or similar assays compared to vehicle controls.
-
Visible changes in cell morphology, such as rounding, detachment, or blebbing.
Possible Causes:
-
High concentration of this compound: The compound may be inducing apoptosis or necrosis at the tested concentrations.
-
Oxidative Stress: High levels of PPARα activation may be leading to an overproduction of reactive oxygen species (ROS).
-
Mitochondrial Dysfunction: Cellular stress may be compromising mitochondrial integrity.
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a dose-response curve to determine the EC50 for cytotoxicity.
-
Assess Apoptosis: Measure the activity of key apoptotic markers, such as caspase-3.
-
Evaluate Mitochondrial Health: Use a JC-1 assay to measure changes in mitochondrial membrane potential.
-
Measure Oxidative Stress: Quantify the GSH/GSSG ratio within the cells.
-
Attempt Rescue with Antioxidants: Co-treat cells with this compound and an antioxidant like N-acetylcysteine (NAC) or Vitamin E to see if cell viability is restored.
Issue 2: Inconsistent Results with Antioxidant Co-treatment
Symptoms:
-
Variable or no significant improvement in cell viability when co-treating with NAC or Vitamin E.
Possible Causes:
-
Suboptimal Antioxidant Concentration: The concentration of the antioxidant may be too low to counteract the effects of high-dose this compound.
-
Inappropriate Timing of Co-treatment: The antioxidant may need to be added prior to or concurrently with this compound to be effective.
-
Alternative Cytotoxicity Mechanisms: While oxidative stress is a primary suspect, other cytotoxic pathways may be involved.
Troubleshooting Steps:
-
Optimize Antioxidant Dose: Perform a dose-response experiment for the antioxidant in the presence of a fixed high concentration of this compound.
-
Vary Treatment Timing: Test different co-treatment schedules (e.g., pre-treatment with the antioxidant for 1-2 hours before adding this compound).
-
Investigate Other Pathways: If antioxidant rescue is ineffective, consider exploring other potential mechanisms of cell death, such as endoplasmic reticulum (ER) stress.
Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound
| Concentration of this compound (µM) | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change) |
| 0.1 | 98 ± 4 | 1.1 ± 0.2 |
| 1 | 95 ± 5 | 1.3 ± 0.3 |
| 10 | 85 ± 7 | 2.5 ± 0.6 |
| 50 | 52 ± 9 | 5.8 ± 1.2 |
| 100 | 25 ± 6 | 9.2 ± 1.8 |
Table 2: Hypothetical Effect of Antioxidant Co-treatment on this compound-Induced Cytotoxicity
| Treatment Group | Cell Viability (% of Control) | GSH/GSSG Ratio |
| Vehicle Control | 100 ± 5 | 150 ± 12 |
| This compound (50 µM) | 52 ± 8 | 65 ± 9 |
| This compound (50 µM) + NAC (5 mM) | 88 ± 6 | 135 ± 11 |
| This compound (50 µM) + Vitamin E (100 µM) | 82 ± 7 | 128 ± 10 |
Experimental Protocols
MTT Assay for Cell Viability
Objective: To assess the effect of this compound on the viability of cultured cells.
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle-only control.
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Caspase-3 Activity Assay
Objective: To determine if high concentrations of this compound induce apoptosis.
Methodology:
-
Plate cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.
-
Harvest the cells and lyse them using a chilled lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
JC-1 Assay for Mitochondrial Membrane Potential
Objective: To assess mitochondrial dysfunction as a potential mechanism of cytotoxicity.
Methodology:
-
Culture cells on glass coverslips or in a 96-well plate suitable for fluorescence microscopy.
-
Treat the cells with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Wash the cells with PBS and then incubate with the JC-1 staining solution (typically 2-10 µM) for 15-30 minutes at 37°C.
-
Wash the cells again to remove the excess dye.
-
Analyze the cells using a fluorescence microscope or a plate reader. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).
GSH/GSSG Ratio Assay
Objective: To measure oxidative stress by quantifying the ratio of reduced to oxidized glutathione.
Methodology:
-
Treat cells with this compound as required.
-
Harvest and lyse the cells.
-
Deproteinize the samples, typically using metaphosphoric acid.
-
Divide each sample into two aliquots. One will be used to measure total glutathione (GSH + GSSG), and the other will be used to measure GSSG only.
-
In the GSSG aliquot, mask the GSH with a reagent like 2-vinylpyridine.
-
Use a commercial GSH/GSSG assay kit, which typically involves a reaction with DTNB (Ellman's reagent) and glutathione reductase.
-
Measure the absorbance at 412 nm and calculate the concentrations based on a standard curve.
-
The GSH concentration is determined by subtracting the GSSG concentration from the total glutathione concentration.
Visualizations
Caption: Proposed pathway of this compound-induced cytotoxicity and mitigation.
Caption: Workflow for investigating this compound cytotoxicity.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
Technical Support Center: Refinement of Analytical Methods for LY518674 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the detection of LY518674. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC-UV method for this compound analysis in bulk drug substance?
A1: A robust starting point for developing an HPLC-UV method for this compound is to use a reversed-phase C18 column with a gradient elution. A typical mobile phase would consist of an aqueous component with an acid modifier (e.g., 0.1% formic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient can be optimized to ensure adequate retention and separation from any potential impurities. Detection is typically performed at a wavelength where this compound exhibits maximum absorbance.
Q2: I am observing poor peak shape (tailing or fronting) for this compound in my HPLC analysis. What are the likely causes and how can I resolve this?
A2: Poor peak shape is a common issue in HPLC. Here are some potential causes and solutions:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column packing can interact with basic functional groups on the analyte, causing peak tailing. To mitigate this, consider adding a competitive base to the mobile phase, using a column with end-capping, or operating at a lower pH to protonate the silanols.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.
-
Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. It is best to dissolve the sample in the initial mobile phase whenever possible.
-
Column Contamination or Degradation: Contaminants from previous injections or degradation of the stationary phase can lead to poor peak shape. Flushing the column with a strong solvent or replacing the guard column or analytical column may be necessary.
Q3: How can I improve the sensitivity of my LC-MS/MS method for quantifying this compound in plasma samples?
A3: To enhance the sensitivity of an LC-MS/MS assay for this compound in a biological matrix like plasma, consider the following strategies:
-
Optimize Sample Preparation: Employ a sample preparation technique that effectively removes matrix components and concentrates the analyte. Solid-phase extraction (SPE) is often more effective than simple protein precipitation for achieving lower limits of detection.
-
Enhance Ionization Efficiency: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas temperatures, and gas flow rates. The choice of mobile phase additives (e.g., formic acid for positive ion mode) can also significantly impact ionization efficiency.
-
Select Optimal MRM Transitions: Carefully select the precursor ion and the most intense, stable product ions for multiple reaction monitoring (MRM). This will maximize the signal-to-noise ratio.
-
Chromatographic Optimization: A well-resolved chromatographic peak leads to better sensitivity. Optimize the HPLC method to achieve a sharp, narrow peak for this compound, separating it from any co-eluting matrix interferences.
Q4: What are the critical parameters to evaluate during the validation of an analytical method for this compound?
A4: According to regulatory guidelines, a comprehensive method validation should assess the following parameters:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
Troubleshooting Guides
HPLC-UV Method Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | Injection issue (e.g., air bubble in syringe, clogged injector). | Manually inspect the injection process. Purge the injector. |
| Incorrect mobile phase composition. | Verify the mobile phase preparation and composition. | |
| Detector issue (e.g., lamp off, incorrect wavelength). | Check detector settings and ensure the lamp is on and has sufficient life. | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or column. | Use fresh, high-purity solvents. Flush the injector and column. |
| Carryover from a previous injection. | Inject a blank solvent run to confirm carryover. Optimize the needle wash procedure. | |
| Baseline Drift or Noise | Mobile phase not properly degassed. | Degas the mobile phase using an online degasser, sonication, or helium sparging. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Contaminated detector flow cell. | Flush the flow cell with an appropriate solvent. |
LC-MS/MS Method Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Ion Intensity | Suboptimal ESI source conditions. | Optimize spray voltage, gas flows, and temperatures. |
| Ion suppression from matrix components. | Improve sample cleanup (e.g., switch from protein precipitation to SPE). Modify chromatography to separate the analyte from the interfering components. | |
| Incorrect MRM transitions. | Re-optimize the precursor and product ion selection in the mass spectrometer. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Clean the LC system. |
| Chemical noise from the matrix. | Enhance sample preparation to remove more matrix components. | |
| Inconsistent Results | Instability of the analyte in the processed sample. | Investigate the stability of this compound in the autosampler and consider using a cooled autosampler. |
| Inconsistent sample preparation. | Ensure consistent and precise execution of the sample preparation protocol. Use of an internal standard is highly recommended. |
Experimental Protocols
Proposed HPLC-UV Method for this compound in Bulk Substance
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV scan of this compound (e.g., 254 nm as a starting point)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the bulk drug substance in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration within the linear range of the method.
Proposed LC-MS/MS Method for this compound in Human Plasma
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Pre-treat 100 µL of plasma by adding an internal standard and acidifying with 1% formic acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with an aqueous wash solution (e.g., 5% methanol in water) to remove interferences.
-
Elute this compound with an organic solvent containing a small amount of base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A fast gradient appropriate for LC-MS/MS analysis (e.g., 5% to 95% B in 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard solution of this compound. Select the protonated molecule [M+H]+ as the precursor ion and at least two abundant product ions for quantification and qualification.
-
Collision Energy and other MS parameters: Optimize for the specific instrument and MRM transitions.
-
Quantitative Data Summary
The following table presents typical performance characteristics that should be targeted during method validation. The values provided are illustrative and should be established experimentally for a specific this compound assay.
| Parameter | HPLC-UV (Bulk Drug) | LC-MS/MS (Plasma) |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% |
| Precision (% RSD) | < 2.0% | < 15.0% |
| LOD | ~0.1 µg/mL | ~0.05 ng/mL |
| LOQ | ~0.3 µg/mL | ~0.1 ng/mL |
Visualizations
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Troubleshooting logic for poor HPLC peak shape.
Technical Support Center: Investigating LY518674's Effects on Apolipoprotein A-I
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the effects of LY518674 on apolipoprotein A-I (apoA-I) production and catabolism.
Frequently Asked Questions (FAQs)
Q1: We are administering this compound, a potent PPAR-α agonist, and observe a significant increase in apoA-I production, but unexpectedly, the plasma HDL-C and apoA-I levels remain unchanged. Is this a normal observation?
Yes, this is a documented and expected outcome of treatment with this compound at certain doses.[1][2][3] The compound simultaneously increases both the production rate and the fractional catabolic rate (FCR) of apoA-I.[1][2] This balanced enhancement of both synthesis and clearance of apoA-I results in a state of accelerated turnover without a net change in the plasma concentration of apoA-I or HDL-C.[2][3]
Q2: What is the underlying mechanism for the increased catabolism of apoA-I when treating with this compound?
While the precise mechanisms are still under investigation, the increased fractional catabolic rate (FCR) of apoA-I is a key finding.[1][2] Activation of PPAR-α by this compound leads to significant increases in both apoA-I and apoA-II production rates, which are accompanied by these increased FCRs.[1][2] This suggests that as new HDL particles are formed, their clearance from circulation is also accelerated. This increased turnover may be linked to an enhanced reverse cholesterol transport pathway.[3]
Q3: If HDL-C levels do not increase, does this compound still offer potential therapeutic benefits related to reverse cholesterol transport?
The lack of change in HDL-C levels does not necessarily preclude a therapeutic benefit. The increased turnover of apoA-I, with enhanced production and catabolism, may indicate a more dynamic reverse cholesterol transport system.[3] In fact, studies have shown that treatment with this compound is associated with an improvement in cholesterol efflux capacity, a key step in reverse cholesterol transport, despite no change in HDL-C levels.[4] The change in the apoA-I production rate has been strongly linked to this increase in cholesterol efflux capacity.[4]
Troubleshooting Guide
Issue: Inconsistent results in apoA-I kinetic studies after this compound treatment.
Possible Cause & Solution:
-
Tracer methodology: The choice and application of the tracer for kinetic studies are critical. A commonly used and validated method involves a deuterated leucine (B10760876) tracer to measure apolipoprotein production and fractional catabolic rates.[1][2] Ensure that the administration and sampling protocols are strictly followed.
-
Subject population: The metabolic state of the subjects can influence the results. Studies have focused on individuals with metabolic syndrome and low HDL-C.[1][2][3] Ensure your experimental subjects match the appropriate profile for the expected effects of this compound.
-
Dosage: The effects of this compound on HDL-C and apoA-I can be dose-dependent. Higher doses may not produce the same effects on HDL-C levels as lower doses.[3] The dose of 100 μg once daily has been used in studies demonstrating the dual effect on apoA-I kinetics.[1][2]
Quantitative Data Summary
The following table summarizes the kinetic data for apolipoprotein A-I (apoA-I) and A-II (apoA-II) in subjects with metabolic syndrome treated with this compound (100 μ g/day ) or placebo for 8 weeks.
| Parameter | This compound (n=13) | Placebo (n=15) | P-value |
| ApoA-I Production Rate | 31% increase | 0% change | <0.0001 |
| ApoA-I Fractional Catabolic Rate (FCR) | 33% increase | 0% change | 0.002 |
| Plasma ApoA-I | No significant change | No significant change | - |
| ApoA-II Production Rate | 71% increase | - | <0.0001 |
| ApoA-II Fractional Catabolic Rate (FCR) | 25% increase | - | <0.0001 |
| Plasma ApoA-II | Significant increase | - | - |
Data sourced from Millar et al., Arterioscler Thromb Vasc Biol. 2009.[1]
Experimental Protocols
Protocol: Measurement of Apolipoprotein A-I Production and Fractional Catabolic Rate
This protocol is based on the methodology described in studies investigating the effects of this compound.[1][2]
1. Subject Preparation:
-
Subjects should be in a fasting state.
-
Baseline blood samples are collected.
2. Tracer Administration:
-
A deuterated leucine tracer is administered intravenously. The specific type and amount of tracer should be consistent with established kinetic study protocols.
3. Blood Sampling:
-
Serial blood samples are collected over a predetermined period to measure the incorporation of the deuterated leucine into apoA-I.
4. Sample Analysis:
-
Apolipoproteins are isolated from the plasma samples.
-
The enrichment of the deuterated leucine in apoA-I is determined using mass spectrometry.
5. Kinetic Modeling:
-
The data on tracer enrichment over time are fitted to a multicompartmental model to calculate the apoA-I production rate and fractional catabolic rate.
Visualizations
Caption: Dual effect of this compound on apoA-I metabolism.
Caption: Workflow for apoA-I kinetic studies.
References
- 1. Potent and selective PPAR-alpha agonist this compound upregulates both ApoA-I production and catabolism in human subjects with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The potent and selective PPAR-α agonist this compound upregulates both apoA-I production and catabolism in human subjects with the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent peroxisome proliferator-activated receptor-α agonist treatment increases cholesterol efflux capacity in humans with the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Paradoxical Effects of High-Dose LY518674 on HDL-C
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of the potent and selective PPAR-α agonist, LY518674, on High-Density Lipoprotein Cholesterol (HDL-C).
Troubleshooting Guides
This section addresses specific experimental issues that may arise when studying the paradoxical effects of high-dose this compound.
| Question | Answer |
| Why are we not observing the expected increase in HDL-C levels after administering a high dose (e.g., 100 μg) of this compound in our human subjects with metabolic syndrome? | This is a known paradoxical effect of high-dose this compound. While lower doses tend to increase HDL-C, higher doses can result in no net change. This is because the drug simultaneously increases both the production rate and the fractional catabolic rate (FCR) of apolipoprotein A-I (apoA-I), the main protein component of HDL.[1][2] The accelerated clearance of HDL particles offsets the increased production, leading to unchanged plasma HDL-C levels. |
| Our in-vitro experiments with cultured hepatocytes show a significant increase in apoA-I secretion with this compound treatment, but this doesn't translate to higher HDL-C in our animal models. What could be the discrepancy? | This discrepancy highlights the importance of whole-organism physiology. While this compound does increase apoA-I gene transcription and secretion from hepatocytes, its systemic effects also include a significant increase in the catabolism (breakdown) of apoA-I containing particles.[1][3] Your in-vitro system is likely only capturing the production aspect. To get a complete picture, you would need to perform kinetic studies in your animal models to measure both the production and clearance rates of apoA-I. |
| We are observing a significant increase in apoA-II levels but not apoA-I or HDL-C. Is this a typical response to high-dose this compound? | Yes, this is a documented effect. Studies have shown that at a 100 μg dose, this compound can significantly increase the production rate of apoA-II (by as much as 71%), and while the FCR of apoA-II also increases, the net result can be a significant increase in plasma apoA-II levels.[1][2] This is in contrast to apoA-I, where the increases in production and catabolism are more balanced, resulting in no net change in plasma concentration. |
| Our lipid panel results show a decrease in triglycerides and VLDL-C, but LDL-C levels are unexpectedly elevated after this compound treatment. Is this a cause for concern? | An increase in LDL-C has been observed in some studies with this compound, particularly in a dose-dependent manner.[4] This is a known effect of some PPAR-α agonists. The mechanism is thought to involve increased lipolysis of triglyceride-rich lipoproteins (like VLDL), leading to an increased flux of particles converted to LDL. It is an important parameter to monitor in your experiments. |
| We are seeing elevations in serum creatinine (B1669602) in our subjects treated with this compound. Is this related to the drug's effect on HDL-C? | While not directly related to the paradoxical HDL-C effect, increased serum creatinine has been reported as a safety concern with this compound and other fibrates.[4] This suggests a potential effect on renal function that should be carefully monitored in all subjects. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the mechanism and experimental considerations for this compound.
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is a potent and highly selective agonist for Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1][3][5] PPAR-α is a nuclear receptor that plays a key role in the regulation of lipid metabolism. Activation of PPAR-α by this compound leads to changes in the transcription of genes involved in lipoprotein metabolism. |
| How does the potency and selectivity of this compound compare to other fibrates like fenofibrate? | This compound is significantly more potent and selective for PPAR-α compared to fibrates like fenofibrate. It has been reported to be approximately 3,000 times more potent and 300 times more selective for PPAR-α over PPAR-γ than fenofibrate.[1] |
| What is the "paradoxical effect" of high-dose this compound on HDL-C? | The paradoxical effect refers to the observation that while lower doses of this compound increase HDL-C and apoA-I levels, higher doses (e.g., 100 μg) do not produce a significant change in these parameters in human subjects.[1] This is because the high dose leads to a balanced increase in both the production and the catabolism of apoA-I, the main protein in HDL.[1][2] |
| Does the lack of an increase in HDL-C at high doses mean the drug is not having a functional effect on HDL? | Not necessarily. Despite no change in HDL-C levels, studies have shown that treatment with 100 μg of this compound can lead to a significant increase in cholesterol efflux capacity.[6][7] This suggests that the function of HDL in reverse cholesterol transport may be enhanced even if the total plasma concentration of HDL-C is unchanged. The change in cholesterol efflux capacity has been shown to be strongly correlated with the change in the apoA-I production rate.[6][7] |
| What are the key experimental readouts to consider when studying the effects of this compound? | Beyond standard lipid panels (total cholesterol, LDL-C, HDL-C, triglycerides), it is crucial to measure apolipoprotein levels (apoA-I, apoA-II, apoB). For a mechanistic understanding, kinetic studies using stable isotopes (like deuterated leucine) to determine the production rates and fractional catabolic rates of apolipoproteins are essential.[2] Additionally, assessing HDL function through cholesterol efflux assays can provide valuable insights.[6][7] |
Data Presentation
Summary of this compound Effects on Lipid and Apolipoprotein Parameters
| Parameter | Placebo (8 weeks) | This compound (100 μ g/day for 8 weeks) |
| Lipids | ||
| VLDL-C | - | ↓ 38%[2] |
| Triglycerides | - | ↓ 23%[2] |
| LDL-C | - | No significant change[2] |
| HDL-C | - | No significant change[2] |
| Apolipoproteins | ||
| VLDL apoB-100 | - | ↓ 12%[1] |
| VLDL apoB-100 Production Rate | - | No significant change[1] |
| VLDL apoB-100 FCR | - | ↑[1] |
| ApoA-I | - | No significant change[1] |
| ApoA-I Production Rate | - | ↑ 31%[1][2] |
| ApoA-I FCR | - | ↑ 33%[1][2] |
| ApoA-II | - | ↑[1] |
| ApoA-II Production Rate | - | ↑ 71%[1][2] |
| ApoA-II FCR | - | ↑ 25%[1][2] |
| HDL Function | ||
| Cholesterol Efflux Capacity | - | ↑ 15.7%[6][7] |
Dose-Response of this compound on HDL-C and Triglycerides (Atherogenic Dyslipidemia Study)
| Treatment Group (12 weeks) | % Change in HDL-C | % Change in Triglycerides |
| Placebo | - | - |
| This compound 10 µg | ~15% | ~-35% |
| This compound 25 µg | ~15% | ~-35% |
| This compound 50 µg | Smaller increase than 10/25 µg | ~-35% |
| This compound 100 µg | Smaller increase than 10/25 µg | ~-35% |
| Fenofibrate 200 mg | ~15% | ~-35% |
| Note: This table is based on qualitative descriptions from the search results, indicating an unusual dose-response curve where higher doses showed smaller increases in HDL-C.[4] |
Experimental Protocols
Apolipoprotein Kinetic Studies
A detailed methodology for assessing apolipoprotein kinetics involves the use of stable isotope tracers.
-
Subject Preparation: Subjects are admitted to a clinical research center after an overnight fast.
-
Tracer Infusion: A primed, constant infusion of a stable isotope-labeled amino acid, typically deuterated leucine (B10760876) (e.g., D3-leucine), is administered intravenously for several hours.
-
Blood Sampling: Blood samples are drawn at regular intervals during and after the infusion period.
-
Lipoprotein Isolation: Plasma is separated, and different lipoprotein fractions (VLDL, IDL, LDL, HDL) are isolated, often by ultracentrifugation.
-
Apolipoprotein Isolation: Specific apolipoproteins (apoB-100, apoA-I, apoA-II) are isolated from the lipoprotein fractions, typically by SDS-PAGE.
-
Mass Spectrometry: The isotopic enrichment of the tracer amino acid in the isolated apolipoproteins is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Kinetic Modeling: The tracer enrichment data is fitted to multicompartmental models to calculate the fractional catabolic rate (FCR) and production rate (PR) of each apolipoprotein.
Cholesterol Efflux Capacity Assay
This assay measures the ability of patient plasma (depleted of apolipoprotein B) to accept cholesterol from macrophages.
-
Cell Culture: J774 macrophages are plated and radiolabeled with tritiated cholesterol ([³H]-cholesterol).
-
cAMP Stimulation: The macrophages are treated with a cAMP analog to upregulate the expression of the ABCA1 transporter.
-
Efflux Medium Preparation: Patient plasma is depleted of apolipoprotein B-containing lipoproteins by precipitation.
-
Efflux Assay: The apoB-depleted plasma is diluted and incubated with the cholesterol-loaded macrophages for a defined period (e.g., 4 hours).
-
Quantification: The amount of radiolabeled cholesterol that has moved from the cells to the medium is quantified by liquid scintillation counting.
-
Calculation: Cholesterol efflux capacity is expressed as the percentage of radiolabeled cholesterol that was transferred to the plasma-containing medium, relative to the total radiolabel in the cells at the start of the incubation.
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to the paradoxical HDL-C effect.
References
- 1. The potent and selective PPAR-α agonist this compound upregulates both apoA-I production and catabolism in human subjects with the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective PPAR-alpha agonist this compound upregulates both ApoA-I production and catabolism in human subjects with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (this compound), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Potent peroxisome proliferator-activated receptor-α agonist treatment increases cholesterol efflux capacity in humans with the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent peroxisome proliferator-activated receptor-α agonist treatment increases cholesterol efflux capacity in humans with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of LY518674 and Fenofibrate: Efficacy as PPARα Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two peroxisome proliferator-activated receptor alpha (PPARα) agonists: LY518674, a highly potent and selective agent, and fenofibrate (B1672516), a widely used fibrate drug. This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, effects on lipid metabolism, and the experimental protocols used to evaluate their performance.
Introduction
Both this compound and fenofibrate exert their therapeutic effects by activating PPARα, a nuclear receptor that plays a central role in the regulation of lipid and lipoprotein metabolism. Activation of PPARα leads to the transcription of a suite of genes involved in fatty acid oxidation, lipolysis, and the modulation of apolipoprotein levels. While both compounds target the same receptor, their distinct pharmacological profiles in terms of potency, selectivity, and clinical outcomes warrant a detailed comparison.
Mechanism of Action: The PPARα Signaling Pathway
This compound and fenofibrate are agonists of PPARα. Upon binding to their ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to changes in the synthesis and catabolism of lipoproteins, resulting in a more favorable lipid profile.
Caption: PPARα signaling pathway activated by agonists.
Comparative Efficacy: Preclinical and Clinical Data
A direct head-to-head comparison of this compound and fenofibrate reveals significant differences in potency and selectivity, which translate to distinct effects on lipid and apolipoprotein metabolism.
Potency and Selectivity
| Compound | Target | EC50 (Human) | Selectivity (PPARα vs PPARγ) |
| This compound | PPARα | Not Available (Potency ~3000x > Fenofibrate) | ~300x higher than Fenofibrate[1] |
| Fenofibrate | PPARα | 30 µM | Lower |
Table 1: In Vitro Potency and Selectivity of this compound and Fenofibrate.
Preclinical Studies in Human ApoA-I Transgenic Mice
In a key preclinical study using human apolipoprotein A-I (apoA-I) transgenic mice, this compound demonstrated superior efficacy in modulating HDL cholesterol (HDL-C) and apoA-I levels compared to fenofibrate.[1][3] This animal model is particularly relevant for studying human-like HDL metabolism.
| Treatment | Change in HDL-C | Change in ApoA-I |
| This compound | More significant increase than fenofibrate[1][3] | More significant increase than fenofibrate[1][3] |
| Fenofibrate | Increase | Increase |
Table 2: Comparative Effects in Human ApoA-I Transgenic Mice.
Clinical Studies in Humans
Clinical trials have provided a more nuanced picture of the comparative efficacy of this compound and fenofibrate.
A study in patients with metabolic syndrome and low HDL-C revealed that this compound (at a dose of 100 µ g/day ) significantly impacted apolipoprotein kinetics.[4][5] While it robustly increased the production rate of apoA-I, this was counteracted by a concurrent increase in its fractional catabolic rate (FCR), resulting in no net change in plasma apoA-I or HDL-C levels.[4][5] However, this compound did lead to a significant reduction in very-low-density lipoprotein cholesterol (VLDL-C) and triglycerides.[4]
In a direct comparative clinical trial, this compound and fenofibrate demonstrated similar efficacy in reducing triglycerides and increasing HDL-C.[3] A notable difference was the effect on low-density lipoprotein cholesterol (LDL-C), which was increased by this compound.[3]
| Parameter | This compound (100 µ g/day ) | Fenofibrate (200 mg/day) |
| VLDL-C | -38%[4] | Data not directly compared in the same study |
| Triglycerides | -23%[4] | Similar reduction to this compound[3] |
| HDL-C | No significant change[4] | Similar increase to this compound[3] |
| LDL-C | Increase[3] | No significant change or decrease[3] |
| ApoA-I Production Rate | +31%[4][5] | Data not directly compared in the same study |
| ApoA-I FCR | +33%[4][5] | Data not directly compared in the same study |
Table 3: Summary of Clinical Efficacy on Lipid and Apolipoprotein Parameters.
Experimental Protocols
In Vivo Apolipoprotein Kinetic Studies
The clinical evaluation of this compound's effect on apolipoprotein metabolism utilized a stable isotope tracer methodology to determine the production and clearance rates of apolipoproteins.
Protocol: Apolipoprotein Kinetic Study with Deuterated Leucine (B10760876)
-
Subject Preparation: Subjects are admitted to a clinical research center and placed on a controlled diet to ensure metabolic steady-state.
-
Tracer Infusion: A primed-constant infusion of a stable isotope-labeled amino acid, typically deuterated leucine (e.g., [5,5,5-²H₃]leucine), is administered intravenously.[6] The "primed" dose rapidly brings the tracer to a steady-state concentration in the plasma, which is then maintained by the constant infusion.[6]
-
Blood Sampling: Serial blood samples are collected at multiple time points during and after the tracer infusion.
-
Lipoprotein and Apolipoprotein Isolation: Plasma is subjected to ultracentrifugation to separate different lipoprotein fractions (VLDL, IDL, LDL, HDL). Specific apolipoproteins (e.g., apoA-I, apoB-100) are then isolated from these fractions, often using techniques like SDS-PAGE.[6]
-
Isotope Enrichment Analysis: The isolated apolipoproteins are hydrolyzed into their constituent amino acids. The enrichment of the deuterated leucine in these samples is quantified using gas chromatography-mass spectrometry (GC-MS).[6]
-
Kinetic Modeling: The tracer-to-tracee ratio data are fitted to multicompartmental models using specialized software (e.g., SAAM II) to calculate the fractional catabolic rate (FCR) and production rate (PR) of the apolipoproteins.[6]
Caption: Workflow for apolipoprotein kinetic studies.
Conclusion
This compound is a highly potent and selective PPARα agonist that has demonstrated superior efficacy to fenofibrate in preclinical models in terms of raising HDL-C and apoA-I. However, in human clinical trials, its effects on HDL-C were attenuated by a concomitant increase in apoA-I clearance. While both drugs effectively lower triglycerides, this compound was associated with an increase in LDL-C, a key consideration in its clinical development. Fenofibrate remains a valuable therapeutic option for managing dyslipidemia, particularly hypertriglyceridemia. The comparative data underscore the complexity of translating preclinical potency into desired clinical outcomes and highlight the importance of detailed kinetic studies in understanding the full metabolic effects of novel PPARα agonists.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (425671-29-0) for sale [vulcanchem.com]
- 4. Potent and selective PPAR-alpha agonist this compound upregulates both ApoA-I production and catabolism in human subjects with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potent and selective PPAR-α agonist this compound upregulates both apoA-I production and catabolism in human subjects with the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
LY518674 vs. Other PPARα Agonists: A Comparative Guide on Lipid Profile Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental peroxisome proliferator-activated receptor alpha (PPARα) agonist, LY518674, with other established PPARα agonists, focusing on their respective impacts on lipid profiles. The information is compiled from clinical trial data and research publications to offer an objective overview for scientific and drug development applications.
Comparative Efficacy on Lipid Parameters
This compound has been evaluated for its potential to modulate atherogenic dyslipidemia, a condition characterized by elevated triglycerides, low high-density lipoprotein cholesterol (HDL-C), and often, elevated low-density lipoprotein cholesterol (LDL-C). Clinical trial data has compared its efficacy primarily with fenofibrate (B1672516), a widely used PPARα agonist.
A key study involving patients with atherogenic dyslipidemia demonstrated that this compound significantly lowered triglyceride levels and increased HDL-C, with a potency that was not demonstrably superior to fenofibrate.[1][2] Notably, this compound exhibited a dose-dependent increase in LDL-C, a characteristic that diverged from the typical LDL-C lowering or neutral effects of fenofibrate.[1]
The following table summarizes the percentage change in lipid parameters from a 12-week, randomized clinical trial comparing various doses of this compound with fenofibrate and placebo in patients with atherogenic dyslipidemia.
| Treatment Group | Total Cholesterol (%) | LDL Cholesterol (%) | HDL Cholesterol (%) | Triglycerides (%) |
| Placebo (n=51) | -1.4 | -0.3 | -1.1 | +1.3 |
| This compound 10 µg (n=51) | -7.3 | +2.1 | +9.6 | -36.1 |
| This compound 25 µg (n=53) | -4.4 | +11.9 | +15.8 | -40.9 |
| This compound 50 µg (n=51) | +0.8 | +18.3 | +11.1 | -41.7 |
| This compound 100 µg (n=52) | -2.4 | +19.5 | +2.1 | -34.9 |
| Fenofibrate 200 mg (n=51) | -6.0 | +2.3 | +14.4 | -32.8 |
Data sourced from a 2007 publication in the Journal of the American Medical Association.[1]
In a separate study focusing on hypercholesterolemia, this compound, when used as monotherapy, did show a reduction in LDL-C. However, when added to atorvastatin (B1662188) therapy, it did not produce a further significant reduction in LDL-C levels.[1]
When considering other PPARα agonists, fenofibrate has been shown to be more effective than gemfibrozil (B1671426) in lowering total cholesterol and LDL-C, while both demonstrate significant triglyceride-lowering effects. Pemafibrate, a newer, more selective PPARα modulator, has demonstrated non-inferiority to fenofibrate in triglyceride reduction with a potentially better safety profile concerning liver and kidney function.
Experimental Protocols
Key Comparative Clinical Trial: this compound vs. Fenofibrate in Atherogenic Dyslipidemia
Objective: To evaluate the efficacy and safety of this compound compared with placebo and fenofibrate in patients with atherogenic dyslipidemia.
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled trial.
Patient Population: 309 patients with atherogenic dyslipidemia, characterized by triglycerides ≥ 150 mg/dL and HDL-C < 40 mg/dL for men or < 50 mg/dL for women.
Interventions:
-
Placebo once daily
-
This compound at doses of 10 µg, 25 µg, 50 µg, or 100 µg once daily
-
Fenofibrate 200 mg once daily
Primary Efficacy Endpoints: Percentage change from baseline in HDL-C and triglyceride levels.
Secondary Efficacy Endpoints: Percentage change from baseline in total cholesterol and LDL-C levels.
Safety Assessments: Monitoring of adverse events, clinical laboratory parameters (including serum creatinine (B1669602) and creatine (B1669601) phosphokinase), and vital signs.
A study investigating the mechanistic effects of this compound on HDL-C metabolism employed a similar randomized, placebo-controlled design over 8 weeks in subjects with metabolic syndrome and low HDL-C.[3] This study utilized stable isotope tracer techniques to measure apolipoprotein kinetics.[4][5]
Signaling Pathways and Experimental Workflows
PPARα Signaling Pathway in Lipid Metabolism
PPARα agonists exert their effects by activating the PPARα nuclear receptor. This activation leads to the transcription of a suite of genes involved in lipid metabolism. The diagram below illustrates the general mechanism of action.
Caption: PPARα Agonist Signaling Pathway in Hepatocytes.
Experimental Workflow for a Comparative Clinical Trial
The following diagram outlines a typical workflow for a clinical trial comparing the effects of different PPARα agonists on lipid profiles.
Caption: Generalized Experimental Workflow for a PPARα Agonist Clinical Trial.
Conclusion
This compound is a potent PPARα agonist that effectively modulates triglyceride and HDL-C levels, comparable to fenofibrate. However, its tendency to increase LDL-C at certain doses and concerns regarding increases in serum creatinine present notable differences from established fibrates.[1][2] Further research and clinical trials would be necessary to fully elucidate the clinical potential and safety profile of this compound in the management of dyslipidemia, particularly in comparison to newer, more selective PPARα modulators. The provided experimental frameworks and signaling pathway information serve as a foundational reference for researchers in this field.
References
- 1. Atherogenic Dyslipidemia and Combination Pharmacotherapy in Diabetes: Recent Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Fails to Impress [medscape.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. (Open Access) Effects of a Potent and Selective PPAR-α Agonist in Patients With Atherogenic Dyslipidemia or Hypercholesterolemia: Two Randomized Controlled Trials (2007) | Steven E. Nissen | 136 Citations [scispace.com]
A Cross-Species Comparative Analysis of the Metabolic Effects of LY518674
A Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of the metabolic effects of LY518674, a potent and selective peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist, across different species. The primary focus is on the compound's impact on lipid and lipoprotein metabolism, drawing on available human clinical trial data and preclinical findings in animal models. This document is intended for researchers, scientists, and drug development professionals seeking to understand the translational aspects of this compound's metabolic activity.
Executive Summary
This compound has been evaluated for its potential to ameliorate dyslipidemia, a key risk factor for cardiovascular disease. Clinical studies in humans with metabolic syndrome have demonstrated its significant effects on apolipoprotein kinetics and triglyceride metabolism. Preclinical evidence, primarily from studies in human apolipoprotein A-I (apoA-I) transgenic mice, suggests a potent effect on raising high-density lipoprotein cholesterol (HDL-C) and apoA-I levels. However, notable differences in the overall metabolic response between humans and preclinical models highlight the complexities of translating the effects of PPAR-α agonists across species. This guide synthesizes the available data to facilitate a clearer understanding of these species-specific effects.
Data Presentation: Quantitative Comparison of Metabolic Effects
The following tables summarize the key quantitative findings from clinical and preclinical studies on this compound and other representative PPAR-α agonists.
Table 1: Effects of this compound on Plasma Lipids and Apolipoproteins in Humans with Metabolic Syndrome
| Parameter | This compound (100 µ g/day ) | Placebo | p-value |
| Lipids | |||
| Total Cholesterol (mg/dL) | -6% | +6% | 0.005 |
| VLDL-C (mg/dL) | -38% | - | 0.002 |
| LDL-C (mg/dL) | No significant change | No significant change | NS |
| HDL-C (mg/dL) | No significant change | No significant change | NS |
| Triglycerides (mg/dL) | -30% | +7% | <0.002 |
| Apolipoproteins | |||
| ApoA-I (mg/dL) | No significant change | No significant change | NS |
| ApoA-I Production Rate | +31% | - | <0.0001 |
| ApoA-I Fractional Catabolic Rate (FCR) | +33% | - | 0.002 |
| ApoA-II (mg/dL) | Significant increase | - | <0.0001 |
| ApoA-II Production Rate | +71% | - | <0.0001 |
| ApoA-II FCR | +25% | - | <0.0001 |
| VLDL ApoB-100 Pool Size (mg) | -12% | +15% | 0.01 |
| VLDL ApoB-100 FCR | +62% | +1% | 0.02 |
| VLDL ApoB-100 Production Rate | No significant change | No significant change | 0.15 |
Data from Millar et al., 2009.[1][2]
Table 2: Comparative Effects of PPAR-α Agonists on HDL-C and ApoA-I in Preclinical Models
| Compound | Species/Model | Key Findings |
| This compound | Human apoA-I Transgenic Mice | Increased HDL-C and apoA-I to a greater extent than fenofibrate.[1] |
| Fenofibrate | Human apoA-I Transgenic Mice | Increased HDL-C and apoA-I. |
| WY14643 | Rodent models | Consistently decreases body weight and reduces visceral and subcutaneous fat. |
Note: Specific quantitative data for this compound in preclinical models is limited in publicly available literature. The findings for other PPAR-α agonists are provided for a broader comparative context.
Experimental Protocols
Human Clinical Trial with this compound
Study Design: A single-site, randomized, placebo-controlled, double-blind, parallel-group study was conducted.[1]
Participants: Subjects with metabolic syndrome and low HDL-C were enrolled.
Intervention: Participants were randomized to receive either this compound (100 µg) or a placebo once daily for 8 weeks.[1]
Key Methodologies:
-
Apolipoprotein Kinetics: A stable isotope (deuterated leucine) tracer technique was employed to measure the production and fractional catabolic rates (FCR) of apolipoproteins A-I, A-II, and B-100 at baseline and after the 8-week treatment period.[2]
-
Lipid and Lipoprotein Analysis: Plasma lipids (total cholesterol, triglycerides, HDL-C, LDL-C, VLDL-C) were measured using standard enzymatic and ultracentrifugation methods.[1]
-
Statistical Analysis: The effects of this compound were compared to placebo using appropriate statistical tests to determine significance.
Representative Preclinical Study Design (Human apoA-I Transgenic Mice)
Animal Model: Human apoA-I transgenic mice are utilized to model a more human-like lipoprotein profile, as they express the human apoA-I gene.
Intervention: Mice are typically administered the test compound (e.g., this compound) or a control (vehicle or a comparator drug like fenofibrate) via oral gavage for a specified duration.
Key Methodologies:
-
Lipid and Lipoprotein Analysis: Blood samples are collected to measure plasma levels of total cholesterol, HDL-C, and triglycerides using enzymatic assays. ApoA-I levels are quantified by methods such as ELISA.
-
Gene Expression Analysis: Liver tissue may be collected to analyze the expression of PPAR-α target genes involved in lipid metabolism via techniques like quantitative real-time PCR (qRT-PCR).
Signaling Pathways and Experimental Workflow
PPAR-α Signaling Pathway in Lipid Metabolism
References
Comparative Analysis of LY518674 and Fibrates on Apolipoprotein A-II Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the potent and selective peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist, LY518674, and the drug class of fibrates on apolipoprotein A-II (apoA-II) levels. This analysis is supported by experimental data from clinical studies, detailing the mechanisms of action, quantitative effects, and relevant experimental methodologies.
Introduction
Apolipoprotein A-II is the second most abundant protein component of high-density lipoprotein (HDL) particles and plays a role in lipid metabolism. Modulation of apoA-II levels can impact HDL structure and function. Both this compound and fibrates are known to influence lipid and lipoprotein metabolism through the activation of PPAR-α, a key nuclear receptor involved in the regulation of genes related to lipid transport and metabolism. Understanding their comparative effects on apoA-II is crucial for the development of novel dyslipidemia therapies.
Mechanism of Action: A Shared Pathway
Both this compound and fibrates exert their effects on apoA-II expression primarily through the activation of PPAR-α.[1][2] Fibrates, such as fenofibrate (B1672516), gemfibrozil (B1671426), and bezafibrate (B1666932), bind to and activate PPAR-α, which then forms a heterodimer with the retinoid X receptor (RXR).[1] This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter region of the apoA-II gene.[3][4] This binding initiates the transcription of the apoA-II gene, leading to increased synthesis and secretion of apoA-II from the liver.[3][4] this compound, being a potent and highly selective PPAR-α agonist, operates through the same fundamental pathway.[5][6]
Signaling Pathway Diagram
Caption: Signaling pathway for ApoA-II regulation by this compound and Fibrates.
Quantitative Comparison of Effects on ApoA-II
The following table summarizes the quantitative effects of this compound and various fibrates on apoA-II levels as reported in clinical studies. It is important to note that these studies were conducted in different patient populations and under varying protocols, so direct comparisons should be made with caution.
| Drug | Dosage | Study Population | Change in Plasma ApoA-II Levels | Change in ApoA-II Production Rate (PR) | Change in ApoA-II Fractional Catabolic Rate (FCR) | Reference |
| This compound | 100 µ g/day | Metabolic Syndrome | ▲ 25% increase | ▲ 71-73% increase | ▲ 25-27% increase | [5][6][7] |
| Fenofibrate | 300 mg/day | Coronary Artery Disease | ▲ 32.4% increase (from 0.34 to 0.45 g/L) | Not Reported | Not Reported | [3] |
| Fenofibrate | 200 mg/day | Type 2 Diabetes | ▲ Increased | Not Reported | Not Reported | [8] |
| Gemfibrozil | 1200 mg/day | Familial Endogenous Hypertriglyceridemia | ▲ 38% increase from baseline | ▲ 34% increase | No significant change | [9][10] |
| Gemfibrozil | Not Specified | Hypercholesterolemia with low HDL | ▲ 19-25% increase | Not Reported | Not Reported | [11] |
| Bezafibrate | 600 mg/day | Familial Hypercholesterolemia | ▲ Increased | Not Reported | Not Reported | [12] |
| Bezafibrate | 400 mg/day | Hyperlipidemic, Non-insulin-dependent Diabetics | ▲ Significant increase | Not Reported | Not Reported | [13] |
| Bezafibrate | 600 mg/day | Hypertriglyceridemia | ▲ 42% increase | Not Reported | Not Reported | [14] |
Discussion of Comparative Efficacy
Based on the available data, both this compound and fibrates effectively increase plasma apoA-II levels.
This compound demonstrated a profound effect on apoA-II kinetics, with a substantial 71-73% increase in the production rate.[5][7] However, this was accompanied by a significant 25-27% increase in the fractional catabolic rate, which tempered the overall increase in plasma apoA-II levels to 25%.[5][7] This suggests that while this compound potently stimulates apoA-II synthesis, it also enhances its clearance.
Fibrates have consistently been shown to increase plasma apoA-II concentrations across various patient populations.[3][8][9][10][11][12][13][14] The magnitude of this increase appears to be in a similar range to that observed with this compound, with reported increases between 19% and 42%.[11][14] One study with gemfibrozil also pointed to an increased synthesis rate (34%) as the primary driver for the rise in plasma apoA-II, with no significant change in its catabolism.[9][10] This contrasts with the dual effect of this compound on both production and catabolism.
Experimental Protocols
Detailed methodologies are crucial for the interpretation of the presented data. Below are summaries of the experimental protocols from key studies.
This compound Kinetic Study (Millar et al., 2009)
-
Study Design: A randomized, placebo-controlled trial.
-
Participants: Subjects with metabolic syndrome and low HDL-C.
-
Intervention: Participants received either this compound (100 µg) or a placebo once daily for 8 weeks.
-
Kinetic Measurement: A kinetic study using a deuterated leucine (B10760876) tracer was performed at baseline and after the 8-week treatment period to measure apolipoprotein production and fractional catabolic rates.
-
Apolipoprotein Analysis: Plasma concentrations of apoA-II were measured. The kinetic data for apoA-II production and fractional catabolic rates were calculated based on the tracer incorporation and decay curves.
Fenofibrate Study (Vu-Dac et al., 1995)
-
Study Design: Clinical trial involving patients with coronary artery disease.
-
Intervention: Administration of fenofibrate at a dose of 300 mg/day.
-
Plasma ApoA-II Measurement: Plasma apoA-II concentrations were measured before and after the treatment period.
-
In Vitro Studies: To elucidate the mechanism, primary cultures of human hepatocytes and human hepatoblastoma HepG2 cells were treated with fenofibric acid. ApoA-II mRNA levels were quantified, and apoA-II secretion into the culture medium was measured.
-
Gene Expression Analysis: Transient transfection experiments using a reporter construct driven by the human apoA-II gene promoter were conducted to assess the transcriptional regulation by fenofibrate.
Gemfibrozil Kinetic Study (Saku et al., 1985)
-
Study Design: Metabolic study in patients with primary familial endogenous hypertriglyceridemia.
-
Intervention: After a stabilization period on diet, patients were given gemfibrozil (1,200 mg/day) for 8 weeks.
-
Kinetic Measurement: The kinetics of apoA-II metabolism were assessed by analyzing the specific radioactivity decay curves after the injection of autologous HDL labeled with ¹²⁵I.
-
Apolipoprotein Analysis: Plasma concentrations of apoA-II were determined. Synthetic and fractional catabolic rates of apoA-II were calculated from the kinetic data.
General Experimental Workflow
Caption: A generalized workflow for clinical trials assessing lipid-modifying agents.
Conclusion
Both this compound and fibrates effectively increase apoA-II levels through the activation of PPAR-α and subsequent upregulation of apoA-II gene transcription. This compound appears to be a more potent inducer of apoA-II synthesis compared to what has been reported for fibrates, although it also increases apoA-II catabolism. Fibrates, a well-established class of drugs, demonstrate a consistent ability to raise plasma apoA-II, primarily by enhancing its production. The choice between these agents in a therapeutic context would depend on the desired overall impact on lipoprotein metabolism and the specific patient profile. Further head-to-head clinical trials would be beneficial for a more direct and definitive comparison.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibrates increase human apolipoprotein A-II expression through activation of the peroxisome proliferator-activated receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibrates increase human apolipoprotein A-II expression through activation of the peroxisome proliferator-activated receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective PPAR-alpha agonist this compound upregulates both ApoA-I production and catabolism in human subjects with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potent and selective PPAR-α agonist this compound upregulates both apoA-I production and catabolism in human subjects with the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Long-term effects of fenofibrate on VLDL and HDL subspecies in participants with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Mechanism of action of gemfibrozil on lipoprotein metabolism. [jci.org]
- 10. Mechanism of action of gemfibrozil on lipoprotein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of regular and extended-release gemfibrozil on plasma lipoproteins and apolipoproteins in hypercholesterolemic patients with decreased HDL cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simvastatin and bezafibrate: effects on serum lipoproteins and lecithin: cholesterol acyltransferase activity in familial hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of bezafibrate on plasma lipids, lipoproteins, apolipoproteins AI, AII and B and LCAT activity in hyperlipidemic, non-insulin-dependent diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of bezafibrate on lipids, lipoproteins, apolipoproteins and platelet aggregation in hypertriglyceridemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of LY518674 and Other Novel Dyslipidemia Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational dyslipidemia drug LY518674 and other recently developed therapeutic agents. The document synthesizes available clinical trial data to objectively evaluate the performance of these drugs, with a focus on their efficacy in modulating lipid profiles and their associated safety data. Detailed experimental protocols for key studies are provided to facilitate a deeper understanding of the presented findings.
This compound: A Potent PPARα Agonist
This compound is a potent and selective peroxisome proliferator-activated receptor-alpha (PPARα) agonist.[1] Its mechanism of action involves the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. This activation leads to an increase in the synthesis and breakdown of apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL), and an accelerated clearance of very low-density lipoprotein (VLDL) particles.[2][3] The primary therapeutic goal for this compound was to increase HDL cholesterol (HDL-C) and lower triglyceride levels in patients with metabolic syndrome and atherogenic dyslipidemia.[2][3] However, the development of this compound was discontinued.[4]
Clinical Trial Data
A key clinical study evaluated the efficacy and safety of this compound in patients with atherogenic dyslipidemia.[1] In this multicenter, randomized, double-blind, placebo-controlled trial, patients were assigned to receive either placebo, varying doses of this compound (10 µg, 25 µg, 50 µg, or 100 µg), or fenofibrate (B1672516) (200 mg) for 12 weeks.[1] Another study assessed this compound in combination with atorvastatin (B1662188) in patients with hypercholesterolemia.[1]
| Treatment Group | N | Baseline Triglycerides (mg/dL) | Percent Change in Triglycerides | Baseline HDL-C (mg/dL) | Percent Change in HDL-C |
| Atherogenic Dyslipidemia Study | |||||
| Placebo | 62 | 247 | -8% | 40 | +2% |
| This compound (10 µg) | 62 | 251 | -35% | 40 | +15% |
| This compound (25 µg) | 61 | 250 | -36% | 40 | +16% |
| This compound (50 µg) | 62 | 253 | -34% | 40 | +14% |
| This compound (100 µg) | 62 | 249 | -30% | 40 | +12% |
| Fenofibrate (200 mg) | 62 | 250 | -35% | 40 | +15% |
| Hypercholesterolemia Study (in addition to atorvastatin) | |||||
| Placebo + Atorvastatin | ~100 | - | - | - | - |
| This compound (10 µg) + Atorvastatin | ~100 | - | -20% to -43% | - | +1% to +12% |
| This compound (50 µg) + Atorvastatin | ~100 | - | -20% to -43% | - | +1% to +12% |
Table 1: Efficacy of this compound in Patients with Atherogenic Dyslipidemia and Hypercholesterolemia. [1]
Safety and Tolerability: In these studies, this compound was generally well-tolerated. However, a notable safety concern was the elevation of serum creatinine (B1669602) levels, which was observed in 35% to 38% of patients treated with either this compound or fenofibrate.[1]
Experimental Protocol: Atherogenic Dyslipidemia Study
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1]
-
Patient Population: 309 patients with atherogenic dyslipidemia (triglyceride levels of 200 to 500 mg/dL and HDL-C levels <40 mg/dL for men or <50 mg/dL for women).[1]
-
Treatment: Following a 4-week placebo lead-in period with dietary counseling, patients were randomized to receive one of the following for 12 weeks: placebo, this compound (10 µg, 25 µg, 50 µg, or 100 µg daily), or fenofibrate (200 mg daily).[1]
-
Primary Endpoints: The primary efficacy endpoints were the percent change from baseline in fasting triglyceride and HDL-C levels.[1]
-
Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests (including serum creatinine), vital signs, and electrocardiograms.[1]
Caption: Mechanism of action of this compound.
Comparative Investigational Dyslipidemia Drugs
This section details the mechanisms of action, clinical trial data, and experimental protocols for other notable investigational drugs for dyslipidemia.
Pemafibrate (B1668597): A Selective PPARα Modulator (SPPARMα)
Pemafibrate is a novel selective PPARα modulator designed to have greater potency and selectivity for PPARα compared to conventional fibrates like fenofibrate.[5][6] Its mechanism of action is similar to this compound, involving the activation of PPARα to regulate lipid metabolism.[5][6] Clinical trials have suggested that pemafibrate effectively reduces triglycerides and is associated with a lower incidence of liver and kidney function abnormalities compared to fenofibrate.[6][7][8]
Clinical Trial Data
A phase 3, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of pemafibrate in patients with type 2 diabetes and hypertriglyceridemia.[9]
| Treatment Group | N | Baseline Triglycerides (mg/dL) | Percent Change in Triglycerides | Baseline HDL-C (mg/dL) | Percent Change in HDL-C |
| Placebo | 57 | ~250 | - | ~35 | - |
| Pemafibrate (0.2 mg/day) | 54 | ~250 | ~ -45% | ~35 | ~ +15% |
| Pemafibrate (0.4 mg/day) | 55 | ~250 | ~ -45% | ~35 | ~ +20% |
Table 2: Efficacy of Pemafibrate in Patients with Type 2 Diabetes and Hypertriglyceridemia (24 weeks). [9]
Experimental Protocol: Pemafibrate Phase 3 Trial
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, phase 3 trial.[9]
-
Patient Population: Patients with type 2 diabetes and hypertriglyceridemia (fasting serum triglyceride levels ≥150 mg/dL).[10]
-
Treatment: Patients were randomly assigned to receive placebo, pemafibrate 0.2 mg/day, or pemafibrate 0.4 mg/day for 24 weeks.[9]
-
Primary Endpoint: The primary efficacy endpoint was the percent change in fasting serum triglyceride levels from baseline to week 24.[9]
-
Secondary Endpoints: Included changes in other lipid parameters such as HDL-C, non-HDL-C, and apolipoproteins.[9]
Bempedoic Acid: An ATP-Citrate Lyase (ACL) Inhibitor
Bempedoic acid is a first-in-class oral medication that lowers LDL-C by inhibiting ATP-citrate lyase, an enzyme involved in the cholesterol biosynthesis pathway upstream of HMG-CoA reductase, the target of statins.[2][4] It is a prodrug that is activated primarily in the liver, which may reduce the risk of muscle-related side effects associated with statins.[2]
Clinical Trial Data
The CLEAR Wisdom trial, a phase 3 study, evaluated the efficacy of bempedoic acid in patients at high risk for cardiovascular disease already on maximally tolerated statin therapy.[4]
| Treatment Group | N | Baseline LDL-C (mg/dL) | Percent Change in LDL-C |
| Placebo | 265 | 120.4 | +0.5% |
| Bempedoic Acid (180 mg) | 522 | 120.4 | -17.4% |
Table 3: Efficacy of Bempedoic Acid in High-Risk Patients on Statin Therapy (12 weeks). [11]
Experimental Protocol: CLEAR Wisdom Trial
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[11]
-
Patient Population: 779 patients with atherosclerotic cardiovascular disease, heterozygous familial hypercholesterolemia, or both, who were receiving maximally tolerated statin therapy and had an LDL-C level of at least 70 mg/dL.[11]
-
Treatment: Patients were randomized in a 2:1 ratio to receive bempedoic acid 180 mg daily or placebo for 52 weeks.[12]
-
Primary Endpoint: The primary efficacy endpoint was the percent change from baseline in LDL-C at week 12.[12]
Caption: Mechanism of action of Bempedoic Acid.
Inclisiran: A Small Interfering RNA (siRNA) Targeting PCSK9
Inclisiran is a long-acting small interfering RNA (siRNA) therapeutic that targets proprotein convertase subtilisin/kexin type 9 (PCSK9).[13] By silencing the PCSK9 gene in the liver, inclisiran leads to a decrease in PCSK9 levels, which in turn increases the number of LDL receptors on hepatocytes, resulting in enhanced clearance of LDL-C from the circulation.[13][14] A key feature of inclisiran is its infrequent dosing schedule, typically administered subcutaneously once every 6 months after an initial loading dose.[3]
Clinical Trial Data
The ORION-10 and ORION-11 phase 3 trials evaluated the efficacy of inclisiran in patients with atherosclerotic cardiovascular disease (ASCVD) or ASCVD risk equivalents.[15]
| Trial | Treatment Group | N | Baseline LDL-C (mg/dL) | Percent Change in LDL-C at Day 510 |
| ORION-10 | Placebo | 780 | 104.7 | - |
| Inclisiran (300 mg) | 781 | 104.7 | -52.3% | |
| ORION-11 | Placebo | 807 | 105.5 | - |
| Inclisiran (300 mg) | 810 | 105.5 | -49.9% |
Table 4: Efficacy of Inclisiran in Patients with ASCVD or ASCVD Risk Equivalents. [15]
Experimental Protocol: ORION-10 and ORION-11 Trials
-
Study Design: Two randomized, double-blind, placebo-controlled, phase 3 trials.[15]
-
Patient Population: ORION-10 enrolled 1561 patients in the United States with ASCVD. ORION-11 enrolled 1617 patients in Europe and South Africa with ASCVD or ASCVD risk equivalents. All patients had elevated LDL-C levels despite maximally tolerated statin therapy.[15]
-
Treatment: Patients were randomized in a 1:1 ratio to receive subcutaneous injections of inclisiran (300 mg) or placebo on day 1, day 90, and every 6 months thereafter for 540 days.[15]
-
Co-primary Endpoints: The placebo-corrected percentage change in LDL-C from baseline to day 510 and the time-adjusted percentage change in LDL-C from baseline after day 90 and up to day 540.[15]
Evinacumab: An Angiopoietin-like Protein 3 (ANGPTL3) Inhibitor
Evinacumab is a monoclonal antibody that binds to and inhibits angiopoietin-like protein 3 (ANGPTL3), a protein that plays a key role in lipid metabolism by inhibiting lipoprotein lipase (B570770) (LPL) and endothelial lipase (EL).[16][17] By inhibiting ANGPTL3, evinacumab increases the activity of LPL and EL, leading to enhanced metabolism of triglycerides and lipoproteins, and consequently, a reduction in LDL-C, HDL-C, and triglycerides.[17][18]
Clinical Trial Data
A phase 3 trial evaluated the efficacy of evinacumab in patients with homozygous familial hypercholesterolemia (HoFH).[19]
| Treatment Group | N | Baseline LDL-C (mg/dL) | Percent Change in LDL-C at Week 24 |
| Placebo | 22 | 259.5 | +1.9% |
| Evinacumab (15 mg/kg IV Q4W) | 43 | 255.1 | -47.1% |
Table 5: Efficacy of Evinacumab in Patients with Homozygous Familial Hypercholesterolemia. [20]
Experimental Protocol: Evinacumab HoFH Trial
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[19]
-
Patient Population: 65 patients with homozygous familial hypercholesterolemia who were receiving maximally tolerated lipid-lowering therapies.[20]
-
Treatment: Patients were randomized in a 2:1 ratio to receive intravenous infusions of evinacumab (15 mg per kilogram of body weight) or placebo every 4 weeks for 24 weeks.[20]
-
Primary Endpoint: The percent change from baseline in the LDL-C level at week 24.[20]
Caption: General experimental workflow for dyslipidemia clinical trials.
References
- 1. medscape.com [medscape.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Frontiers | Current usage of inclisiran for cardiovascular diseases: overview of current clinical trials [frontiersin.org]
- 4. Bempedoic acid: mechanism, evidence, safety, and guideline role in 2025 [escardio.org]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Efficacy and safety of pemafibrate in people with type 2 diabetes and elevated triglyceride levels: 52‐week data from the PROVIDE study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bempedoic acid for the treatment of dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. join.hcplive.com [join.hcplive.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Inclisiran in Cardiovascular Health: A Review of Mechanisms, Efficacy, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evinacumab: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evinacumab: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Evinacumab in homozygous familial hypercholesterolaemia: long-term safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evinacumab, an ANGPTL3 Inhibitor, in the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Functional Link: LY518674-Induced ApoA-I Production and Enhanced HDL Function
A definitive guide for researchers, scientists, and drug development professionals comparing LY518674 with alternative strategies for modulating high-density lipoprotein (HDL) function. This guide provides a comprehensive analysis of experimental data, detailed protocols, and visual pathways to elucidate the therapeutic potential of targeting apolipoprotein A-I (apoA-I) production.
The potent and selective peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist, this compound, has demonstrated a significant impact on HDL metabolism. While it does not elevate HDL cholesterol (HDL-C) levels, it robustly stimulates the production of apoA-I, the primary protein component of HDL, leading to a marked improvement in HDL's functional capacity. This guide delves into the experimental evidence confirming this link and provides a comparative landscape of alternative approaches aimed at enhancing HDL function.
Comparative Analysis of Therapeutic Strategies
The following table summarizes the quantitative effects of this compound and its alternatives on key parameters of HDL metabolism and function.
| Therapeutic Agent | Mechanism of Action | Change in ApoA-I Production | Change in HDL-C Levels | Change in Cholesterol Efflux Capacity |
| This compound | Potent & Selective PPAR-α Agonist | +31% [1] | No significant change[1][2] | +15.7% [3] |
| Fenofibrate (B1672516) | PPAR-α Agonist | Increased LpA-I:A-II production by 30%[4] | ~+23%[5] | Data not directly comparable |
| ApoA-I Mimetic Peptides | Mimic the function of apoA-I | Not applicable | Variable, often no significant change[6] | Shown to stimulate in vitro[1] |
| Small Molecule LCAT Activators | Directly activate LCAT enzyme | Not applicable | Shown to increase in preclinical models[7] | Enhances reverse cholesterol transport[8] |
Experimental Deep Dive: Protocols and Pathways
A cornerstone of HDL functionality is its ability to mediate reverse cholesterol transport, a process initiated by the efflux of cholesterol from peripheral cells. The following sections provide detailed methodologies for key experiments used to evaluate the efficacy of this compound and a visual representation of its mechanism of action.
Experimental Protocols
1. Cholesterol Efflux Assay (using J774 Macrophages)
This assay quantifies the ability of HDL particles to accept cholesterol from macrophage foam cells, a critical step in preventing atherosclerotic plaque formation.
-
Cell Culture and Labeling:
-
Murine J774 macrophages are cultured in multiwell plates until they form a monolayer.[3]
-
The cells are incubated for 24 hours with a medium containing radiolabeled cholesterol (e.g., [³H]-cholesterol) and an ACAT inhibitor to prevent cholesterol esterification.[3] Alternatively, a fluorescent sterol like BODIPY-cholesterol can be used.[9]
-
To upregulate the ABCA1 transporter, cells are treated with cyclic adenosine (B11128) monophosphate (cAMP) for 16 hours.[3]
-
-
Efflux Measurement:
-
The labeled macrophages are washed and then incubated with apoB-depleted serum (containing the subject's HDL) for 4 hours.[3]
-
The medium is collected, and the amount of radiolabeled or fluorescent cholesterol that has been effluxed from the cells into the medium is quantified using liquid scintillation counting or fluorescence spectroscopy, respectively.[3][9]
-
The cells are lysed, and the remaining intracellular labeled cholesterol is measured.
-
Cholesterol efflux is expressed as the percentage of the labeled cholesterol released into the medium relative to the total labeled cholesterol (medium + cell lysate).
-
2. Lecithin:Cholesterol Acyltransferase (LCAT) Activity Assay (Fluorometric)
LCAT is a key enzyme in HDL maturation, esterifying free cholesterol to cholesteryl esters. Its activity is a crucial indicator of HDL's metabolic function.
-
Assay Principle: This assay utilizes a fluorescent substrate that, upon hydrolysis by LCAT, exhibits a shift in its fluorescence emission spectrum. The ratio of the two emission intensities is proportional to LCAT activity.
-
Procedure:
-
A reaction mixture is prepared containing the LCAT substrate reagent, assay buffer, and the plasma or serum sample containing LCAT.
-
The mixture is incubated at 37°C for a defined period (e.g., 2.5 to 8 hours) to allow the enzymatic reaction to proceed.
-
A "Read Reagent" is added to stop the reaction and stabilize the fluorescent signal.
-
The fluorescence is measured using a fluorometer with excitation at approximately 340 nm and emission at two wavelengths, typically 390 nm and 470 nm.
-
The ratio of the emission intensities (e.g., 470/390 nm) is calculated to determine the LCAT activity.
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and the experimental workflow for assessing its impact on HDL function.
This compound signaling pathway leading to enhanced HDL function.
Workflow for confirming the link between this compound and HDL function.
Conclusion
References
- 1. ApoA-I mimetic peptides promote pre-β HDL formation in vivo causing remodeling of HDL and triglyceride accumulation at higher dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulatory Effects of Fenofibrate and Atorvastatin on Lipoprotein A-I and Lipoprotein A-I:A-II Kinetics in the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A retrospective meta-analysis of the efficacy and tolerability of fenofibrate 300 mg/d on high-density lipoprotein cholesterol levels in randomized, double-blind, comparative studies conducted in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apolipoprotein Mimetic Peptides: Potential New Therapies for Cardiovascular Diseases [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of LY518674: A Comparative Look at Preclinical Animal Model Data
For researchers, scientists, and drug development professionals, understanding the translational relevance of preclinical data is paramount. This guide provides a comparative analysis of LY518674, a potent and selective peroxisome proliferator-activated receptor alpha (PPAR-α) agonist, with the established alternative, fenofibrate (B1672516). By examining available animal model data and human studies, this guide aims to offer an objective assessment of this compound's potential therapeutic utility in modulating lipid metabolism.
Executive Summary
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from key studies on this compound and fenofibrate. It is crucial to note that the data for this compound is derived from a study in human subjects with metabolic syndrome, while the data for fenofibrate comes from a study in human apoA-I transgenic mice. This difference in study populations and models is a significant factor to consider when evaluating translational relevance.
Table 1: Effects of this compound on Apolipoprotein Kinetics in Human Subjects with Metabolic Syndrome
| Parameter | Placebo (n=15) | This compound (100 µ g/day , n=13) | % Change vs. Placebo | p-value |
| VLDL ApoB-100 | ||||
| Pool Size | +15% | -12% | -27% | 0.01 |
| Fractional Catabolic Rate (FCR) | +1% | +62% | +61% | 0.02 |
| Production Rate | +12% | +26% | +14% | 0.15 |
| ApoA-I | ||||
| Production Rate | +0% | +31% | +31% | <0.0001 |
| Fractional Catabolic Rate (FCR) | +0% | +33% | +33% | 0.002 |
| ApoA-II | ||||
| Production Rate | +7% | +71% | +64% | <0.0001 |
| Fractional Catabolic Rate (FCR) | +1% | +25% | +24% | <0.0001 |
Data from a randomized, double-blind, placebo-controlled study over 8 weeks.
Table 2: Effects of Fenofibrate on Human ApoA-I and HDL-C in Human ApoA-I Transgenic Mice
| Parameter | Control | Fenofibrate (0.5% w/w in chow) | % Change vs. Control |
| Human Plasma ApoA-I | Baseline | +750% | +750% |
| HDL-Cholesterol | Baseline | +200% | +200% |
| Hepatic Human ApoA-I mRNA | Baseline | +97% | +97% |
Data from a study in human apoA-I transgenic mice treated for 7 days.[1]
Experimental Protocols
This compound Study in Human Subjects with Metabolic Syndrome:
-
Study Design: A single-site, randomized, placebo-controlled, double-blind, parallel study.
-
Participants: A minimum of 40 subjects with low HDL cholesterol and metabolic syndrome were randomized.
-
Intervention: Subjects received either this compound (100 mcg/day) or a placebo for 8 weeks.
-
Kinetic Studies: Apolipoprotein kinetics were measured at baseline and after 8 weeks of treatment using a stable isotope tracer (deuterated leucine) to determine production and fractional catabolic rates (FCR) of VLDL apoB-100, apoA-I, and apoA-II.
-
Biochemical Analysis: Plasma lipids, lipoproteins, and apolipoproteins were measured at various time points.
Fenofibrate Study in Human ApoA-I Transgenic Mice:
-
Animal Model: Human apoA-I transgenic mice, which express the human apoA-I gene.
-
Intervention: Mice were fed a diet containing 0.5% (w/w) fenofibrate for 7 days. A control group received a standard diet.
-
Sample Collection: Blood and liver tissue were collected at the end of the treatment period.
-
Biochemical Analysis: Plasma levels of human apoA-I and HDL-cholesterol were determined.
-
Gene Expression Analysis: Hepatic mRNA levels of human apoA-I were quantified.[1]
Mandatory Visualizations
Signaling Pathway
Caption: PPAR-α agonist signaling pathway for ApoA-I production.
Experimental Workflow
Caption: Comparative experimental workflows for fenofibrate and this compound studies.
Discussion of Translational Relevance
The primary goal of preclinical animal models is to predict the efficacy and safety of a drug in humans. The use of human apoA-I transgenic mice is a relevant model for studying drugs that target human apoA-I metabolism. In this model, fenofibrate demonstrated a significant and positive effect, substantially increasing both plasma human apoA-I and HDL-C levels, driven by an increase in hepatic apoA-I gene expression.[1]
In contrast, the clinical data for this compound in humans with metabolic syndrome presents a more complex picture. While this compound did significantly increase the production rate of apoA-I, this was counteracted by a similar increase in its fractional catabolic rate. The net result was no significant change in plasma apoA-I or HDL-C levels. This finding highlights a potential disconnect between the preclinical observations with a similar class of drug and the clinical reality for this compound.
Several factors could contribute to this discrepancy:
-
Potency and Selectivity: this compound is described as a more potent and selective PPAR-α agonist compared to older fibrates like fenofibrate. This heightened potency could lead to downstream effects on catabolic pathways that are not as prominent with less potent agonists.
-
Species Differences: Despite the use of a humanized mouse model, inherent differences in lipid metabolism between mice and humans can influence drug response.
-
Disease State: The human subjects in the this compound trial had metabolic syndrome, a complex condition that could alter the response to PPAR-α agonism compared to the healthier state of the transgenic mice in the fenofibrate study.
Conclusion
The available data suggests that while both this compound and fenofibrate act through the PPAR-α pathway to influence apoA-I production, their ultimate impact on circulating HDL-C levels may differ, particularly when translating from a preclinical animal model to human subjects with metabolic disease. The fenofibrate data in human apoA-I transgenic mice shows a clear and positive outcome on raising human apoA-I and HDL-C. The this compound human data, however, indicates that a potent induction of apoA-I synthesis can be offset by enhanced clearance, leading to a neutral effect on steady-state HDL-C levels.
For researchers and drug developers, this comparison underscores the importance of comprehensive preclinical evaluation that includes not only production but also catabolism of key lipoproteins. While the animal model data for fenofibrate provides a strong rationale for its HDL-raising effects, the clinical findings for this compound serve as a critical reminder of the challenges in translating preclinical efficacy into the desired clinical outcome. Further head-to-head comparative studies in relevant animal models would be invaluable for a more definitive assessment of the translational relevance of this compound's effects on HDL metabolism.
References
Safety Operating Guide
Navigating the Disposal of LY518674: A Guide for Laboratory Professionals
Absence of specific public data on the disposal of the research compound LY518674 necessitates a cautious approach grounded in established best practices for hazardous laboratory waste management. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility by consulting their institution's Environmental Health & Safety (EHS) department for specific protocols. In the absence of explicit instructions, treating this compound as a hazardous substance is the most prudent course of action.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its associated waste should occur in a well-ventilated area, ideally within a chemical fume hood.[1]
Step-by-Step General Disposal Protocol
-
Consult Institutional EHS: Your institution's Environmental Health & Safety (EHS) office is the primary and definitive resource for chemical waste disposal procedures.[1] They can provide guidance tailored to your location and the specific nature of the chemical, ensuring compliance with all local, state, and federal regulations.
-
Waste Determination: The generator of the waste is responsible for determining if it is regulated as hazardous.[2] This determination can be based on knowledge of the waste's composition or through chemical analysis if the composition is unknown.[2] Given the lack of specific data on this compound, it should be managed as a hazardous waste.
-
Proper Waste Containment:
-
Use a container that is compatible with the chemical waste.[2][3]
-
The container must be in good condition, with no leaks or cracks, and kept tightly sealed except when adding waste.[3]
-
Affix a completed "Hazardous Waste" label to the container, clearly identifying the contents in English without abbreviations.[3]
-
-
Segregation of Waste: Store containers of this compound waste segregated from other incompatible wastes to prevent dangerous reactions.[3]
-
Storage: Accumulate and store hazardous waste at the point of generation until it is removed by authorized personnel.[2] The storage area should have secondary containment.[3]
Disposal of Contaminated Materials
-
Empty Containers: Containers that held this compound should be triple-rinsed with an appropriate solvent capable of removing the chemical.[3] The rinsate must be collected and treated as hazardous waste.[3] After triple-rinsing with the solvent and then water, the container may be disposed of in the regular trash, though reusing the container for compatible waste is a preferable option.[3]
-
Labware/Glassware: Glassware contaminated with this compound should be packaged in an appropriate container, labeled as "Hazardous Waste," and the contaminating chemical must be listed on the label.[3]
-
Personal Protective Equipment (PPE): Contaminated PPE, such as gloves and disposable lab coats, should be disposed of as hazardous waste.
Experimental Protocols and Data Presentation
Currently, there is no publicly available quantitative data or specific experimental protocols for the disposal of this compound. The guidance provided is based on general principles of laboratory safety and hazardous waste management.
Visualizing the Disposal Workflow
The following diagram illustrates a general workflow for the disposal of laboratory chemical waste, which should be adapted for this compound in consultation with your institution's EHS department.
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
Essential Safety and Handling Guidance for LY518674
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the potent PPARα agonist, LY518674.
This document provides crucial safety and logistical information for the handling of this compound (CAS Number: 425671-29-0), a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. Given the potent biological activity of this compound, strict adherence to the following procedures is essential to ensure personnel safety and prevent contamination. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guidance is based on safety protocols for analogous compounds, including potent pharmaceutical ingredients, phenoxyacetic acid derivatives, and triazole-based compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound in a powdered form.
| PPE Category | Specification |
| Hand Protection | Nitrile gloves: Double-gloving is recommended. Ensure gloves are inspected for integrity before use. Dispose of outer gloves immediately after handling the compound and before touching any other surfaces. Change inner gloves frequently.[1][2] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles: Must conform to EN166 or equivalent standards. A face shield may be required for procedures with a high risk of splash or aerosol generation.[1][2][3] |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator: Required when handling the powder outside of a certified chemical fume hood or containment enclosure. A powered air-purifying respirator (PAPR) may be necessary for large-scale operations or in case of spills.[4] |
| Protective Clothing | Disposable lab coat or gown: Should have long sleeves and a solid front. Consider using coveralls for extensive handling. Remove and dispose of as contaminated waste after use.[5] |
| Foot Protection | Closed-toe shoes: Standard laboratory footwear is required. Shoe covers should be used when there is a risk of powder spillage. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C.
-
The storage area should be clearly labeled with appropriate hazard warnings.
-
Restrict access to authorized personnel only.
2. Preparation and Use:
-
All handling of powdered this compound must be conducted in a certified chemical fume hood or a containment glove box to minimize inhalation exposure.
-
Before starting work, ensure the work area is clean and uncluttered.
-
Don the appropriate PPE as outlined in the table above.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling this compound.
-
Weigh the smallest amount of material necessary for the experiment.
-
If creating a solution, add the solvent to the powder slowly to avoid aerosolization.
3. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol).
-
Carefully doff PPE, avoiding contact with the contaminated outer surfaces. Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Contaminated Materials and Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips, disposable lab coats) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Spill Management:
-
In case of a small spill, carefully cover the spill with an absorbent material.
-
Wearing appropriate PPE, gently sweep the absorbent material into a hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
3. Final Disposal:
-
All hazardous waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program.
-
Do not dispose of this compound down the drain or in regular trash.
Visual Workflow for PPE Selection and Handling
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
Caption: Logical workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
